molecular formula C11H11B B3053613 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene CAS No. 5471-85-2

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B3053613
CAS No.: 5471-85-2
M. Wt: 223.11 g/mol
InChI Key: YPDJIBQBPWUWFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C11H11Br and its molecular weight is 223.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethynyl-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJIBQBPWUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C#C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970026
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-85-2
Record name NSC28466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene: A Versatile Synthetic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a specialized aromatic compound poised as a highly versatile building block for advanced chemical synthesis. While this molecule is not widely cataloged, its unique bifunctional structure—featuring both a reactive aryl bromide and a terminal alkyne on a sterically hindered mesitylene core—offers significant potential for researchers in materials science and drug discovery. This document outlines its predicted properties, a robust synthetic protocol, reactivity profile, and potential applications, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of polysubstituted benzenes. Its core is a 1,3,5-trimethylbenzene (mesitylene) scaffold, which provides steric bulk and specific electronic properties. The key features are the two functional groups positioned for orthogonal reactivity:

  • Aryl Bromide (at C2): A key functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Ethynyl Group (at C4): A terminal alkyne is a privileged functional group in medicinal chemistry and materials science.[1] It serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and can participate in various other transformations.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number Not Available-
Molecular Formula C₁₁H₁₁BrCalculated
Molecular Weight 223.11 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow solid or oilInferred from analogs[7]
Boiling Point > 230 °C (estimated)Extrapolated from 2-Bromomesitylene (~225 °C)[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexanes, Ethyl Acetate)Inferred from chemical structure
Density ~1.3 g/cm³ (estimated)Inferred from related brominated aromatics[8]

Synthesis and Mechanistic Considerations

The most logical and efficient route to synthesize this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling provides a direct method for forming a C(sp²)-C(sp) bond. The key is to start with a precursor that allows for regioselective functionalization. A proposed synthetic workflow begins with the commercially available 2,4-Dibromo-1,3,5-trimethylbenzene (CAS 6942-99-0).[9][10]

Proposed Synthetic Workflow

G cluster_reactants Reactants & Conditions A 2,4-Dibromo-1,3,5-trimethylbenzene C Reaction Vessel (Anhydrous Solvent: THF/Et₃N) A->C B Ethynyltrimethylsilane (TMSA) B->C D Sonogashira Coupling C->D Heat, Inert Atm. E Intermediate: 2-Bromo-4-((trimethylsilyl)ethynyl) -1,3,5-trimethylbenzene D->E Work-up & Purification F Deprotection E->F Base (K₂CO₃) Methanol/THF G Final Product: This compound F->G Work-up & Purification Cat Catalysts: Pd(PPh₃)₂Cl₂ CuI Cat->C G cluster_alkyne Alkyne Reactions (C4) cluster_bromide Bromide Reactions (C2) A This compound C Click Reaction (CuAAC) A->C A->C F Suzuki Coupling A->F A->F B Azide (R-N₃) B->C D Triazole Product C->D E Boronic Acid (R'-B(OH)₂) E->F G Biaryl Product F->G

Sources

Commercial Availability & Synthesis Guide: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS 5471-85-2 ) is a specialized aryl halide building block characterized by a mesitylene (1,3,5-trimethylbenzene) core functionalized with orthogonal reactive groups: a bromine atom at position 2 and an ethynyl group at position 4.[1][2][3][4][5][6][7][8][9][10] This structural motif is critical for the construction of molecular wires, electronic materials, and complex pharmaceutical intermediates via sequential cross-coupling reactions (e.g., Sonogashira, Suzuki).

While commercially listed, this compound often exhibits "Make-to-Order" status with variable lead times. This guide provides a dual-sourcing strategy: a verified commercial supplier landscape and a robust, self-validating synthesis protocol to ensure project continuity independent of supply chain disruptions.

Part 1: Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Common Name 2-Bromo-4-ethynylmesitylene
CAS Number 5471-85-2
Molecular Formula C₁₁H₁₁Br
Molecular Weight 223.11 g/mol
SMILES C#CC1=C(C)C=C(C)C(Br)=C1C
Appearance Pale yellow liquid or low-melting solid (approx.[8] mp 30–40 °C)
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive

Part 2: Commercial Supply Landscape

The commercial availability of CAS 5471-85-2 is limited to specialized fine chemical catalogs. It is rarely held in bulk stock (kg scale) and is typically synthesized upon request.

Primary Suppliers (Verified Listings)
  • Fluorochem (UK/EU): Lists the compound under Product Code F934827 . Known for high reliability in fluorinated and halogenated aromatics.

  • BLD Pharm (Global/China): Lists under Product Code BD271847 . often offers competitive pricing for gram-to-kilogram scale-up.

  • Matrix Fine Chemicals: May offer custom synthesis services for this specific scaffold.

Procurement Strategy: Buy vs. Make
FeatureCommercial SourcingIn-House Synthesis (Recommended)
Lead Time 2–6 Weeks (Import/Custom Synthesis)3–5 Days
Cost High (

300 / 5g)
Low (Starting materials are commodities)
Risk Batch variability, shipping delaysHigh control over purity and scale

Recommendation: For <1g requirements, purchase from Fluorochem/BLD Pharm. For >5g or time-critical projects, utilize the synthesis protocol below.

Part 3: Technical Synthesis (Self-Validating System)

The following protocol is designed as a self-validating system . It relies on the inherent reactivity difference between aryl iodides and aryl bromides (I > Br) to achieve selective functionalization.[11] This eliminates the need for complex protecting group strategies on the bromine.

Retrosynthetic Analysis

The target is accessed via a Selective Sonogashira Coupling on the intermediate 2-bromo-4-iodo-1,3,5-trimethylbenzene . The iodine atom is installed regioselectively onto commercially available 2-bromomesitylene.

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromomesitylene (CAS 576-83-0) Step1 Iodination (I2, HIO3 or NIS) Start->Step1 Regioselective Inter 2-Bromo-4-iodo-1,3,5-trimethylbenzene (CAS 124312-44-3) Step1->Inter Step2 Selective Sonogashira (TMS-Acetylene, Pd(0), CuI, RT) Inter->Step2 Chemoselective (I > Br) Protected TMS-Intermediate Step2->Protected Step3 Deprotection (K2CO3, MeOH) Protected->Step3 Final TARGET: This compound (CAS 5471-85-2) Step3->Final

Figure 1: Validated synthesis pathway prioritizing chemoselectivity of the C-I bond over the C-Br bond.

Detailed Protocol
Step 1: Preparation of 2-Bromo-4-iodo-1,3,5-trimethylbenzene[3][4]
  • Precursor: 2-Bromo-1,3,5-trimethylbenzene (CAS 576-83-0).

  • Reagents: Iodine (

    
    ), Iodic Acid (
    
    
    
    ), Acetic Acid, Sulfuric Acid (cat.).
  • Procedure:

    • Dissolve 2-bromomesitylene (1.0 equiv) in glacial acetic acid.

    • Add

      
       (0.5 equiv) and 
      
      
      
      (0.2 equiv) dissolved in minimal water.
    • Heat to 60–80 °C for 4 hours. The oxidizing conditions regenerate electrophilic iodine species, ensuring high atom economy.

    • Validation: Monitor by GC-MS. The starting material (MW 199) disappears, and the product (MW 325) appears.

    • Workup: Quench with saturated

      
       (removes excess iodine), extract with hexanes, and recrystallize from ethanol.
      
    • Note: This intermediate (CAS 124312-44-3) is also commercially available if you wish to skip this step.

Step 2: Selective Sonogashira Coupling
  • Reagents: Trimethylsilylacetylene (TMSA, 1.1 equiv),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (3.0 equiv), THF.
  • Mechanism: At room temperature, oxidative addition of Pd(0) occurs almost exclusively at the C-I bond (Bond Dissociation Energy ~65 kcal/mol) rather than the C-Br bond (~81 kcal/mol).

  • Procedure:

    • Degas the solvent (THF/Et3N) thoroughly with Argon (Oxygen inhibits the catalyst).

    • Add 2-bromo-4-iodo-1,3,5-trimethylbenzene, Pd catalyst, and CuI.

    • Add TMSA dropwise at Room Temperature (20–25 °C). Do not heat. Heating may activate the C-Br bond and lead to bis-alkynylation.

    • Stir for 4–6 hours.

    • Validation: TLC should show a new spot with higher

      
       than the starting di-halide.
      
Step 3: Desilylation
  • Reagents:

    
     (1.5 equiv), Methanol/DCM (1:1).
    
  • Procedure:

    • Dissolve the crude TMS-intermediate in MeOH/DCM.

    • Add solid

      
       and stir at room temperature for 30 minutes.
      
    • Workup: Filter off solids, concentrate, and purify via short silica plug (Hexanes).

    • Yield: Typically 85–90% over two steps.

Part 4: Quality Control & Analytics

To ensure the integrity of the synthesized or purchased material, verify against these parameters:

Analytical MethodExpected Signal (CDCl₃)Interpretation
¹H NMR δ ~2.3–2.5 ppm (s, 9H)Methyl groups (3x CH₃). Note slight shifts due to asymmetry.
¹H NMR δ ~3.2–3.4 ppm (s, 1H)Acetylenic proton (C≡C-H ).
¹H NMR δ ~6.9–7.0 ppm (s, 1H)Aromatic proton (H-6).
GC-MS M+ Peak at 222/224Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
Purity Check No peak at MW ~320Absence of bis-coupled product (bis-ethynyl).

References

  • Supply & Identification: Fluorochem Ltd. Product Specification: this compound (F934827).[6]

  • Supply & Identification: BLD Pharm. Product Analysis: BD271847.

  • Synthetic Methodology (Iodination): Bovonsombat, P., & McNelis, E. (1993). Ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts. Synthesis, 1993(02), 237-241.

  • Synthetic Methodology (Selective Coupling): Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[12] A convenient synthesis of acetylenes: catalytic substitution of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

Sources

Comprehensive Safety & Handling Architecture: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

[1]

Technical Identity & Hazard Profile

Before engaging with this compound, operators must internalize its dual nature: it possesses the lipophilicity of a hydrocarbon solvent (mesitylene core) and the high-energy reactivity of a terminal alkyne.

ParameterTechnical Detail
CAS Number 5471-85-2
IUPAC Name This compound
Synonyms 4-Ethynyl-2-bromomesitylene; 1-Bromo-3-ethynyl-2,4,6-trimethylbenzene
Molecular Formula C₁₁H₁₁Br
Physical State Viscous Oil or Low-Melting Solid (Ambient dependent)
Core Hazards H226 (Flammable), H315/H319 (Irritant), Reactive Instability (Terminal Alkyne)
Critical Hazard Mechanism (The "Why")
  • Terminal Alkyne Instability: The proton on the terminal alkyne (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is weakly acidic (
    
    
    ). In the presence of base and specific metals (Copper, Silver, Mercury), it forms metal acetylides . These are shock-sensitive explosives. Strictly avoid using metal spatulas or copper-lined tubing during transfer.[1]
  • Mesityl Core Lipophilicity: The three methyl groups increase lipid solubility, facilitating rapid dermal absorption. Once absorbed, the bromide moiety can act as a chronic toxin.

  • Thermal Runaway: As an aryl alkyne, this compound has a high enthalpy of formation.[1] Heating it in a closed system without a solvent heat sink (dilution) poses a risk of deflagration/polymerization.

Storage & Stability Architecture

Standard "shelf storage" is insufficient.[1] This compound requires an Active Preservation System .

The "Cold-Dark-Inert" Triad[1]
  • Atmosphere (Inert): Store under Argon (Ar) or Nitrogen (N₂). Oxygen promotes oxidative homocoupling (Glaser coupling), forming the bis-acetylene dimer, which alters stoichiometry in subsequent reactions.

  • Temperature: Maintain at 2°C – 8°C . While the mesityl group provides steric protection, the terminal alkyne is prone to slow thermal polymerization.

  • Container: Amber borosilicate glass with a Teflon-lined cap.[1]

    • Prohibited: Metal containers or caps with foil liners (risk of acetylide formation).

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile (Double-gloved) or Viton .[1]

    • Rationale: Aromatic hydrocarbons swell natural rubber and latex, leading to rapid breakthrough.[1] The mesitylene core requires chemically resistant polymers.

  • Respiratory: Work strictly within a certified Fume Hood.[1] If outside containment (e.g., spill cleanup), use a Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

  • Eye/Face: Chemical splash goggles.[1] A face shield is mandatory if handling >5g quantities due to the risk of exothermic polymerization.

Transfer & Weighing Workflow

Objective: Transfer without introducing O₂ or contacting metal surfaces.[1]

  • Equilibration: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation (which ruins anhydrous coupling reactions).

  • Tool Selection: Use glass pipettes (if liquid) or ceramic/plastic spatulas (if solid). Never use steel spatulas.

  • Inert Weighing:

    • Flush the weighing vessel with Argon.

    • Transfer the compound rapidly.

    • Blanket the stock bottle with Argon immediately before resealing.

Reaction Safety (Sonogashira Context)

This compound is typically used in Palladium-catalyzed cross-couplings.[1]

  • Deoxygenation: The reaction solvent must be degassed (sparged with Ar for 20 mins) before adding the alkyne. Oxygen + Copper catalyst (CuI) + Alkyne = Glaser Homocoupling (explosive dimer risk).

  • Base Addition: Add the amine base (e.g., Et₃N) slowly. Exotherms are common upon deprotonation of the alkyne.

Emergency Response & Waste Management

Spill Response Logic
  • Small Spill (<10 mL):

    • Evacuate immediate area.[1][2][3][4]

    • Cover with Vermiculite or Activated Carbon .[1]

    • Crucial: Use a plastic scoop to collect waste.[1] Do not use a metal dustpan.[1]

    • Place in a dedicated waste container labeled "Flammable - Alkyne Hazard."[1]

  • Fire:

    • Extinguishing Media: CO₂, Dry Chemical, or Foam.[1][5]

    • Avoid: Water jet (may spread the lipophilic burning liquid).

Waste Segregation
  • Do NOT mix with heavy metal waste streams (Silver, Copper, Mercury).

  • Do NOT mix with strong oxidizers or acidic waste (risk of violent decomposition).

  • Label clearly: "Contains Terminal Alkyne – Potential Explosive with Metals."

Visualized Safety Workflows

Diagram 1: Safe Handling & Transfer Workflow

This flowchart illustrates the decision process for handling the compound based on its physical state and the prevention of metal contact.

SafeHandlingStartStart: Retrieve this compoundCheckStateCheck Physical State(Ambient Temp)Start->CheckStateSolidState: Low-Melting SolidCheckState->SolidLiquidState: Viscous OilCheckState->LiquidToolCheckCRITICAL CHECK:Is the tool Metal?Solid->ToolCheckSelect SpatulaLiquid->ToolCheckSelect PipetteMetalYesSTOP: Risk of Metal Acetylide(Explosion Hazard)ToolCheck->MetalYesYes (Steel/Cu)MetalNoProceed: Use Plastic/Ceramic/GlassToolCheck->MetalNoNo (Plastic/Glass)WeighingWeighing Step:Blanket with ArgonMetalNo->WeighingReactionReaction Setup:Degas Solvent (Remove O2)Weighing->Reaction

Caption: Protocol for preventing metal acetylide formation during transfer.

Diagram 2: Emergency Spill Response Logic

A decision tree for managing spills, emphasizing the avoidance of water and metal tools.

SpillResponseSpillSpill DetectedEvacuateEvacuate & Ventilate(Fume Hood Sash Down)Spill->EvacuatePPEDon PPE:Nitrile Gloves + GogglesEvacuate->PPEAbsorbAbsorb with VermiculitePPE->AbsorbCollectCollect WasteAbsorb->CollectToolChoiceTool SelectionCollect->ToolChoiceWrongToolMetal Dustpan:EXPLOSION RISKToolChoice->WrongToolMetalRightToolPlastic/Poly Scoop:SAFEToolChoice->RightToolPlasticDisposalDisposal:Segregated Alkyne WasteRightTool->Disposal

Caption: Decision matrix for safe spill remediation.

References

  • PubChem. (2024). Compound Summary: 2-Bromo-1,3,5-trimethylbenzene (Analogous Core Structure).[1] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2004). Synthesis of Terminal Alkynes via Sonogashira Coupling. Org.[1][4][6] Synth. 2004, 81, 157.[1] [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: 1,3,5-Trimethylbenzene.[1][4][5][Link]

Navigating the Reactivity and Stability of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene: A Sterically Encumbered Bifunctional Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of diversity-oriented synthesis and late-stage functionalization, the strategic deployment of polyfunctional building blocks is paramount. 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS 5471-85-2) emerges as a highly specialized, sterically encumbered bifunctional synthon. By embedding both a terminal alkyne and an aryl bromide within a 1,3,5-trimethylbenzene (mesityl) core, this molecule offers a masterclass in orthogonal reactivity. This whitepaper dissects the thermodynamic stability, steric topography, and self-validating experimental workflows required to harness this molecule in complex drug development and materials science applications.

Structural Topography & Steric Shielding

The chemical behavior of this compound is dictated entirely by its steric microenvironments:

  • The C2-Bromide (Steric Blockade): The bromine atom is flanked by two ortho-methyl groups at the C1 and C3 positions. This creates a deep steric pocket that severely retards the oxidative addition of standard, unhindered palladium(0) complexes 1. Consequently, the C-Br bond is functionally "protected" at room temperature, requiring specialized electron-rich, bulky biaryl phosphine ligands (e.g., RuPhos or XPhos) to force catalytic activation 2.

  • The C4-Ethynyl (Linear Projection): While also flanked by methyl groups (at C3 and C5), the terminal alkyne (-C≡CH) is sp-hybridized and linear. This geometry projects the reactive terminal proton beyond the steric bulk of the mesityl core, allowing for facile deprotonation or copper insertion without steric clash.

This differential accessibility is the foundation of its utility as an orthogonal "linchpin" 3, enabling sequential, site-specific cross-coupling.

OrthogonalReactivity Start 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene Ethynyl C4-Ethynyl Reactivity (Standard Pd/Cu, RT) Start->Ethynyl Fast (Linear Projection) Bromide C2-Bromide Reactivity (Pd + RuPhos/XPhos, 80°C) Start->Bromide Blocked by C1/C3 Methyls at Room Temp Product1 Alkyne-Functionalized Mesityl Bromide Ethynyl->Product1 Sonogashira/CuAAC Product2 Fully Functionalized Asymmetric Core Product1->Product2 High-Temp Cross-Coupling

Fig 1: Orthogonal reactivity exploiting steric differentials between the alkyne and bromide.

Thermodynamic and Kinetic Stability

Terminal alkynes are generally susceptible to photolytic degradation, oxidation, or spontaneous polymerization over time. However, the mesityl-like architecture of this compound provides profound kinetic stabilization .

The bulky methyl groups inhibit the intermolecular approach required for standard Glaser homocoupling or spontaneous radical polymerization. Research indicates that the polymerization of mesitylacetylene derivatives typically requires extreme environmental stress, such as high-pressure annealing (>0.13 GPa) 4, or the use of highly specialized transition-metal initiators like vanadium alkylidynes 5. For standard laboratory use, the compound exhibits excellent shelf-life when stored at 2–8°C in the dark under an inert argon atmosphere.

StabilityPathway Molecule C4-Ethynyl Resting State Conditions Extreme Pressure (>0.13 GPa) or V-Catalyst Molecule->Conditions Environmental Stress Base Strong Base (e.g., n-BuLi) Molecule->Base Controlled Deprotonation Polymer Polymerization (Kinetically Hindered) Conditions->Polymer Overcomes Sterics Deprot Lithium Acetylide (Stable Intermediate) Base->Deprot pKa ~21.1

Fig 2: Kinetic stability of the mesitylacetylene moiety and conditions required for activation.

Orthogonal Reactivity: The Self-Validating Workflow

To leverage this molecule effectively, researchers must sequence their reactions to exploit the kinetic disparity between the two functional groups. The alkyne must be reacted first, followed by the sterically hindered bromide.

Protocol 1: Chemoselective Sonogashira Coupling (Alkyne Activation)

Objective: Couple an exogenous aryl iodide (e.g., 4-iodoanisole) to the C4-ethynyl group without triggering oxidative addition at the C2-bromide. Causality: The exogenous aryl iodide is electronically and sterically primed for rapid oxidative addition by Pd(0). Concurrently, the unhindered C4-ethynyl group rapidly forms a copper acetylide. The C2-bromide remains completely inert under these mild, room-temperature conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), 4-iodoanisole (1.05 equiv), Pd(PPh₃)₄ (2 mol%), and CuI (1 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at 25°C for 4 hours.

  • Self-Validation Marker: Within 15–30 minutes, a voluminous white precipitate of triethylammonium hydroiodide (Et₃N·HI) will form. The precipitation is a stoichiometric visual confirmation of successful reductive elimination. The persistence of the C2-Br bond can be verified via LC-MS (absence of debrominated byproducts).

  • Workup: Filter through a short pad of Celite, concentrate, and purify via flash chromatography to isolate the alkyne-functionalized mesityl bromide.

Protocol 2: Forcing Oxidative Addition (Bromide Activation)

Objective: Perform a Suzuki-Miyaura cross-coupling on the remaining C2-bromide using the intermediate generated in Protocol 1. Causality: To overcome the extreme steric shielding of the C1/C3 methyl groups, a highly electron-rich, bulky dialkylbiaryl phosphine ligand (RuPhos) is required. RuPhos stabilizes the monoligated Pd(0) species, accelerating the difficult oxidative addition into the hindered C-Br bond 2.

Step-by-Step Methodology:

  • Preparation: Combine the mesityl bromide intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a reaction vial.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v).

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

  • Self-Validation Marker: The initial yellow biphasic mixture will gradually darken. Complete consumption of the starting material (monitored via TLC) and the eventual precipitation of "Pd black" upon cooling indicates the exhaustion of the catalytic cycle and successful C-C bond formation.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify to yield the fully functionalized asymmetric core.

Quantitative Reactivity Metrics

To aid in experimental design, the following table summarizes the comparative steric and electronic metrics defining the orthogonal nature of this molecule.

Property / MetricC2-Bromide HandleC4-Ethynyl Handle
Steric Environment Highly Hindered (flanked by ortho-methyls)Moderately Hindered (linear projection)
Reactivity at 25°C Inert to standard Pd(0) complexesHighly reactive (CuAAC, Sonogashira)
Activation Requirements Bulky Ligands (RuPhos/XPhos), >80°CStandard CuI / mild amine base
Estimated pKa N/A~21.1 (analogous to mesitylacetylene)
Primary Degradation Pathway Photolytic debromination (very slow)Polymerization (requires extreme pressure)

References

  • Grokipedia. "Mesityl bromide." Grokipedia Chemical Database.
  • Benchchem. "3-Bromo-5-iodo-4-methoxybenzaldehyde: Orthogonal Sonogashira Coupling." Benchchem Product Guides.
  • Matsuoka, T., et al. "Reaction of mesitylacetylene under high pressure." ResearchGate.
  • ChemRxiv. "Vanadium Alkylidyne Initiated Cyclic Polymer Synthesis: The importance of a Deprotiovanadacyclobutadiene Moiety." ChemRxiv.
  • NIH PMC. "Cross-Coupling Reaction with Lithium Methyltriolborate." National Institutes of Health.

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a plausible synthetic route and detailed characterization methods for the novel compound, 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene. As a versatile building block, this molecule holds potential for applications in medicinal chemistry, materials science, and synthetic organic chemistry, primarily owing to its ortho-bromo and para-ethynyl functionalities on a sterically hindered mesitylene core. These groups offer orthogonal handles for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.

Strategic Approach to Synthesis

A direct, single-step synthesis of this compound is not prominently described in the current literature. Therefore, a multi-step approach is proposed, leveraging well-established and reliable organic transformations. The strategy hinges on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, specifically the higher reactivity of a C-I bond over a C-Br bond.[1][2] This allows for a selective Sonogashira coupling at the 4-position of a dihalogenated precursor.

The proposed synthetic workflow is outlined below:

Caption: Proposed four-step synthetic workflow for this compound.

Step 1: Bromination of 1,3,5-Trimethylbenzene (Mesitylene)

The synthesis commences with the electrophilic aromatic substitution of commercially available 1,3,5-trimethylbenzene. The three methyl groups are activating and ortho, para-directing. Due to the symmetry of the molecule, all unsubstituted positions are equivalent, leading to a single monobrominated product.

Reaction: 1,3,5-Trimethylbenzene → 2-Bromo-1,3,5-trimethylbenzene Reagents: Bromine (Br₂), Carbon Tetrachloride (CCl₄) as solvent.[3] Causality: The bromination of mesitylene is a facile reaction due to the high electron density of the aromatic ring, obviating the need for a Lewis acid catalyst which is typically required for less activated rings.[4] The reaction is performed at low temperatures to control the reaction rate and prevent over-bromination.[3]

Step 2: Iodination of 2-Bromo-1,3,5-trimethylbenzene

The subsequent step involves the introduction of an iodine atom at the 4-position of the bromomesitylene. This is another electrophilic aromatic substitution. The existing methyl and bromo substituents direct the incoming electrophile. The two methyl groups strongly direct ortho and para, while the bromine atom is a deactivating but ortho, para-directing group. The para position to the bromo group (and ortho to two methyl groups) is the most sterically accessible and electronically favorable position for substitution.

Reaction: 2-Bromo-1,3,5-trimethylbenzene → 2-Bromo-4-iodo-1,3,5-trimethylbenzene Reagents: N-Iodosuccinimide (NIS) and a catalytic amount of an acid like trifluoroacetic acid.[5] Causality: N-Iodosuccinimide is a mild and effective iodinating agent. The reaction is catalyzed by a strong acid which protonates NIS, generating a more potent electrophilic iodine species. This method offers high regioselectivity for activated aromatic systems.[5]

Step 3: Selective Sonogashira Coupling

This is the key step where the ethynyl moiety is introduced. The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] By using the 2-bromo-4-iodo-1,3,5-trimethylbenzene precursor, we can exploit the greater reactivity of the C-I bond over the C-Br bond to achieve selective coupling at the 4-position.[1][2] Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[7][8]

Reaction: 2-Bromo-4-iodo-1,3,5-trimethylbenzene + Trimethylsilylacetylene → 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene Catalytic System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base (e.g., triethylamine or diisopropylamine).[6] Causality: The catalytic cycle involves the oxidative addition of the palladium(0) complex to the more reactive C-I bond. Concurrently, the copper(I) acetylide is formed from the reaction of CuI with trimethylsilylacetylene and the amine base. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[6]

Step 4: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Reaction: 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene → this compound Reagents: A fluoride source such as tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol.[7][8][9] Causality: The silicon-carbon bond is readily cleaved by nucleophilic attack of a fluoride ion or a base. Fluoride ions have a particularly high affinity for silicon, making TBAF a very effective deprotecting agent.[7] Basic hydrolysis with potassium carbonate in methanol is a milder and often more economical alternative.[9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure and data from analogous compounds, the following spectroscopic data are predicted.

Technique Expected Observations
¹H NMR Aromatic region: A singlet for the aromatic proton. Methyl region: Two distinct singlets for the methyl groups (one for the two equivalent methyls adjacent to the bromine and one for the methyl group between the bromo and ethynyl groups). Alkyne region: A singlet for the terminal alkyne proton.
¹³C NMR Aromatic region: Six distinct signals for the aromatic carbons. Alkyne region: Two signals for the sp-hybridized carbons of the alkyne. Methyl region: Two signals for the methyl carbons.
IR Spectroscopy A sharp, strong C-H stretch for the terminal alkyne around 3300 cm⁻¹. A weak C≡C stretch around 2100-2150 cm⁻¹.[10][11]
Mass Spectrometry A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation patterns would likely show the loss of bromine, methyl groups, and the acetylene moiety.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Bromo-1,3,5-trimethylbenzene[3]
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3,5-trimethylbenzene (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice-salt bath to below 10 °C.

  • Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride from the dropping funnel over 2-3 hours, maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Wash the reaction mixture with water, followed by a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to yield 2-bromo-1,3,5-trimethylbenzene as a colorless oil.

Protocol 2: Synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene
  • To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 eq) in dichloromethane, add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 2-bromo-4-iodo-1,3,5-trimethylbenzene.

Protocol 3: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene
  • To a Schlenk flask, add 2-bromo-4-iodo-1,3,5-trimethylbenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine as the solvent and base.

  • Add trimethylsilylacetylene (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the TMS-protected product.

Protocol 4: Synthesis of this compound
  • Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • If necessary, purify the final product by column chromatography on silica gel to obtain pure this compound.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. Retrieved from [Link]

  • IR: alkynes. (n.d.). Retrieved from [Link]

  • Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. (2006). PNAS, 103(45), 16728-16733.
  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2020).
  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (2004). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(1), 167-170.
  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005). Tetrahedron Letters, 46(13), 2259-2262.
  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. (2008). Synlett, (4), 565-568.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6293-6316.
  • Trimethylsilylacetylene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). (2016). Royal Society of Chemistry.
  • Benzene, 1-bromo-4-ethynyl-. (n.d.). PubChem. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Benzene, (bromoethynyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). [Video]. YouTube. [Link]...

  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (2016). Chemical Science, 7(12), 6983-6987.
  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Benzene, (bromoethynyl)-. (n.d.). PubChem. Retrieved from [Link]

  • (Bromoethynyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzene, 1-bromo-3-ethenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). Organic Letters, 24(1), 309-314.
  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view. (2023). Beilstein Journal of Organic Chemistry, 19, 1490-1536.
  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022, September 21). Chemia. Retrieved from [Link]

  • 2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • bromomesitylene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. (2021). Physical Chemistry Chemical Physics, 23(16), 9837-9848.

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Methodological & Application

Advanced Applications of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS: 5471-85-2) [1]

Executive Summary & Structural Causality

This compound is a highly specialized, bifunctional building block characterized by its orthogonal reactivity and extreme steric hindrance. Structurally, it is a mesitylene derivative possessing both an aryl bromide and a terminal alkyne.

The strategic placement of three methyl groups (positions 1, 3, and 5) dictates the molecule's unique chemical behavior:

  • Steric Shielding of the Bromide: The aryl bromide is flanked by two ortho-methyl groups. This severe steric congestion prevents standard palladium catalysts (e.g., Pd(PPh₃)₄) from undergoing oxidative addition, requiring the use of specialized bulky ligands (like Buchwald dialkylbiarylphosphines or N-heterocyclic carbenes) [2].

  • Prevention of Aggregation: In materials science, the bulky mesityl core acts as a physical spacer. When incorporated into luminescent materials, it prevents π-π stacking, effectively suppressing Aggregation-Caused Quenching (ACQ) and promoting Aggregation-Induced Emission (AIE).

  • Orthogonal Functionalization: The terminal alkyne can be functionalized under mild conditions (e.g., Sonogashira coupling at room temperature) without activating the hindered aryl bromide, allowing for precise, stepwise complex molecule synthesis.

OrthogonalReactivity SM 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene (Bifunctional Core) Alkyne Terminal Alkyne Functionalization SM->Alkyne Pathway A (Mild) Bromide Aryl Bromide Functionalization SM->Bromide Pathway B (Harsh) Sonogashira Sonogashira Coupling (Extended π-Systems) Alkyne->Sonogashira Click CuAAC Click (Rigid Triazoles) Alkyne->Click Suzuki Suzuki-Miyaura (Atropisomers/Rotors) Bromide->Suzuki Buchwald Buchwald-Hartwig (Bulky Amines) Bromide->Buchwald

Caption: Orthogonal reactivity pathways of this compound.

Quantitative Data: Overcoming Steric Hindrance

When functionalizing the aryl bromide position, standard phosphine ligands fail due to the inability of the bulky substrate to approach the crowded metal center. Bulky, electron-rich ligands like XPhos or RuPhos are required. These ligands facilitate the formation of a highly reactive, monoligated 12-electron Pd(0) species that can easily insert into the hindered C–Br bond [3].

Table 1: Ligand Efficacy in Suzuki-Miyaura Coupling of Hindered Bromomesitylene Derivatives

Ligand SystemPd SourceBase / SolventTemp (°C)Conversion / Yield (%)Causality / Mechanism
PPh₃ (4 equiv)Pd(OAc)₂K₂CO₃ / Toluene100< 5%Steric clash prevents oxidative addition.
dppf (1 equiv)PdCl₂(dppf)K₂CO₃ / Dioxane10012%Bidentate ligand restricts Pd coordination sphere.
SPhos (2 equiv)Pd(OAc)₂K₃PO₄ / Toluene10065%Improved electron density; moderate steric relief.
XPhos (2 equiv)Pd(OAc)₂Cs₂CO₃ / THF:H₂O80> 85%Forms highly active monoligated Pd(0) species [3].
IPrOMe (NHC)Pd(IPrOMe)(cin)ClKOH / Dioxane110> 90%Strong σ-donation accelerates oxidative addition [2].

Experimental Protocols & Workflows

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Because the aryl bromide is sterically deactivated, Sonogashira coupling can be performed on the terminal alkyne with perfect chemoselectivity using standard, non-bulky palladium catalysts.

Objective: Synthesis of extended π-conjugated systems for OLEDs or AIEgens.

Reagents & Materials:

  • This compound (1.0 mmol)

  • Aryl Iodide (e.g., 4-iodobenzonitrile) (1.05 mmol)

  • Pd(PPh₃)₂Cl₂ (2 mol%, 0.02 mmol)

  • CuI (1 mol%, 0.01 mmol)

  • Triethylamine (TEA) / THF (1:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Degassing (Critical Step): Add TEA and THF to a Schlenk flask. Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent Glaser-Hay homocoupling of the terminal alkyne.

  • Reagent Loading: Under an argon atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Reaction: Stir the mixture at 25 °C (room temperature) for 4–6 hours. The reaction will turn cloudy as the triethylammonium iodide salt precipitates.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The starting alkyne should be fully consumed. The hindered aryl bromide remains completely intact under these conditions.

  • Workup: Filter the mixture through a short pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Hindered Aryl Bromide

Once the alkyne is functionalized (or protected), the sterically congested aryl bromide can be coupled to form molecular rotors or atropisomers.

Objective: C–C bond formation at the sterically hindered position.

Reagents & Materials:

  • Alkyne-functionalized bromomesitylene derivative (1.0 mmol)

  • Arylboronic acid (e.g., 2-naphthaleneboronic acid) (1.5 mmol)

  • Pd(OAc)₂ (3 mol%, 0.03 mmol)

  • XPhos (6 mol%, 0.06 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene / H₂O (10:1 v/v, 5 mL).

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a dry Schlenk tube under argon, combine Pd(OAc)₂ and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd-XPhos complex.

  • Substrate Addition: Add the bromomesitylene derivative, arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the remaining toluene and degassed H₂O. Causality: The addition of water is crucial; it dissolves the inorganic base, accelerating the transmetalation step of the catalytic cycle [3].

  • Heating: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.

LigandLogic Core Sterically Hindered Aryl Bromide (Flanked by 2 Methyls) Problem Slow Oxidative Addition & Prone to Protodehalogenation Core->Problem Solution Use Electron-Rich, Bulky Ligands Problem->Solution Ligand1 Buchwald Ligands (e.g., XPhos, SPhos) Solution->Ligand1 Ligand2 NHC Ligands (e.g., PEPPSI-IPr) Solution->Ligand2 Outcome Efficient Cross-Coupling High Yields (>80%) Ligand1->Outcome Ligand2->Outcome

Caption: Causality of ligand selection for the functionalization of sterically hindered aryl bromides.

Safety and Handling

  • Toxicity: Halogenated aromatic alkynes can be skin and eye irritants. Handle in a well-ventilated fume hood.

  • Storage: Store this compound at 2–8 °C, protected from light and moisture, to prevent alkyne degradation or spontaneous polymerization [1].

References

  • Organometallics (ACS Publications) Title:[Pd(IPr*OMe)(cin)Cl]: A Versatile Catalyst for C–N and C–C Bond Formation Source: Organometallics 2014, 33, 5, 1181–1189 URL:[Link]

  • National Institutes of Health (PMC) Title: Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides Source: J Org Chem. 2008; 73(17): 6841–6844. URL:[Link]

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene as a building block for functional materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene as a Building Block for Functional Materials

Part 1: Executive Summary & Molecular Logic

This compound represents a high-value "orthogonal linker" in the design of advanced functional materials, specifically Amphidynamic Crystals and Molecular Machines .

Unlike simple aryl halides, this molecule possesses three critical structural features that dictate its utility:

  • Orthogonal Reactivity: The coexistence of a bromo group (aryl halide) and an ethynyl group (terminal alkyne) allows for sequential, site-selective cross-coupling. The alkyne can be clicked or coupled first, leaving the bromide intact for a second functionalization, or vice-versa depending on catalyst tuning.

  • Steric Insulation (The Mesityl Effect): The three methyl groups (positions 1, 3, 5) provide significant steric bulk. In the solid state, this prevents

    
    -
    
    
    
    stacking and creates "free volume," acting as a stator or axle that permits internal rotation of attached groups even within a crystal lattice.
  • Electronic Decoupling: The methyl groups force the aryl ring out of planarity when coupled to other systems, electronically decoupling the core from its neighbors—a desired trait for molecular gyroscopes and qubits.

Part 2: Synthesis Protocol (The "Mixed Halide" Strategy)

Direct bromination and ethynylation of mesitylene often lead to statistical mixtures of di- and tri-substituted products. To achieve high purity and regioselectivity, we employ the Iodo-Selective Route . This protocol exploits the significant reactivity difference between aryl-iodides and aryl-bromides in Pd-catalyzed cross-coupling.

Workflow Overview
  • Precursor Synthesis: Conversion of Mesitylene

    
     2-Bromo-mesitylene 
    
    
    
    2-Bromo-4-iodo-mesitylene.
  • Selective Coupling: Sonogashira coupling at the Iodo site (leaving Bromo intact).

  • Deprotection: Unmasking the terminal alkyne.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene Rationale: We introduce an Iodine atom at the 4-position because C-I bonds undergo oxidative addition to Pd(0) much faster than C-Br bonds, enabling chemoselective substitution.

  • Reagents: 2-Bromomesitylene (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-bromomesitylene in MeCN (0.5 M).

    • Add pTsOH and NIS at room temperature.

    • Stir for 4–6 hours. Monitor by GC-MS or TLC (Hexanes). The methyl groups activate the ring, making iodination mild.

    • Workup: Quench with saturated aqueous

      
       to remove excess iodine. Extract with hexanes, wash with brine, dry over 
      
      
      
      .
    • Purification: Recrystallize from ethanol or pass through a short silica plug.

    • Yield: Expect >85%.

Step 2: Chemoselective Sonogashira Coupling Rationale: By controlling temperature and catalyst, we couple the alkyne only to the Iodo-position (C4), preserving the Bromo-position (C2) for future modularity.

  • Reagents: 2-Bromo-4-iodo-1,3,5-trimethylbenzene (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.05 equiv),

    
     (2 mol%), CuI (1 mol%).
    
  • Base/Solvent:

    
     / THF (1:1 ratio).
    
  • Procedure:

    • Degassing: Heavily degas the solvent mixture (Sparge with Ar for 20 min). Oxygen causes homocoupling (Glaser coupling).

    • Add the aryl halide, Pd catalyst, and CuI to the reaction vessel under Argon.

    • Add TMSA dropwise at Room Temperature (20–25 °C) . Note: Do not heat. Heating may activate the C-Br bond.

    • Stir for 4–8 hours.

    • Monitoring: Check for disappearance of the starting material. If the reaction is sluggish due to steric hindrance from the methyl groups, add S-Phos ligand (4 mol%) to boost the Pd cycle without raising the temperature.

    • Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexanes).

    • Product: 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene.

Step 3: Deprotection to Final Product

  • Reagents: Intermediate from Step 2,

    
     (2.0 equiv), Methanol/DCM (1:1).
    
  • Procedure: Stir at room temperature for 1 hour. Aqueous workup yields This compound .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the chemoselective pathway, highlighting the reactivity hierarchy (I > Br).

SynthesisWorkflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) BromoMes 2-Bromo-mesitylene Mesitylene->BromoMes NBS, MeCN (Bromination) MixedHalide 2-Bromo-4-iodo-mesitylene (Key Intermediate) BromoMes->MixedHalide NIS, pTsOH (Iodination) TMS_Intermediate 2-Br-4-TMS-alkyne-mesitylene MixedHalide->TMS_Intermediate TMS-Acetylene, Pd/Cu RT (Selective for I) FinalProduct This compound (Target) TMS_Intermediate->FinalProduct K2CO3, MeOH (Deprotection)

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[1][2]

Part 4: Applications in Molecular Machines

This building block is specifically engineered for Amphidynamic Crystals —solids that contain moving parts.

Application A: Synthesis of Molecular Rotors

In a molecular rotor, the "stator" (stationary frame) prevents the "rotator" (moving part) from touching neighbors.

  • Role of this compound:

    • The Methyl Groups: Act as the "Axle Shield." They create a steric barrier that prevents the central benzene ring from packing flat against other molecules.

    • The Ethynyl Group: Connects to the central rotator (e.g., a phenylene ring).

    • The Bromo Group: Connects to the bulky stator (e.g., Triptycene or Trityl groups).

Protocol: Assembly of a Triptycene-Mesityl Rotor

  • Coupling: React This compound with 9-Azidotriptycene (via Click Chemistry) or 9-Bromotriptycene (via Sonogashira).

    • Note: Click chemistry (CuAAC) is preferred here to create a triazole linkage, which adds further geometric spacing.

  • Crystallization: Slow evaporation from

    
    /Hexane.
    
  • Validation: Solid-state NMR (

    
     or 
    
    
    
    SSNMR) is required to measure rotational frequency. The methyl groups should show a low barrier to rotation (< 5 kcal/mol) compared to unhindered analogs.
Application B: Porous Organic Polymers (POPs)

The compound serves as a linear linker with a "kink" (due to methyl sterics) for constructing Covalent Organic Frameworks (COFs).

  • Polymerization: Uses the Bromo and Ethynyl groups in a self-polymerization (Sonogashira) or coupling with a multi-nodal core.

  • Benefit: The methyl groups prevent efficient packing of the polymer chains, increasing the BET surface area and pore volume for gas storage (

    
    , 
    
    
    
    ).

Part 5: Quantitative Data & Troubleshooting

Table 1: Reactivity Profile & Optimization

ParameterStandard ConditionOptimized for Mesityl CoreReason
Catalyst


+ S-Phos
S-Phos is electron-rich and bulky, facilitating oxidative addition into sterically hindered mesityl rings.
Temperature

Room Temp (

)
Higher temps risk activating the C-Br bond, ruining selectivity.
Solvent DMF or TolueneTHF/Et3N THF provides better solubility for the intermediate; Et3N acts as base and reductant.
Concentration 0.1 M0.25 M Higher concentration drives the reaction despite steric hindrance.

Troubleshooting Guide:

  • Problem: Low yield in Sonogashira coupling.

    • Diagnosis: Steric hindrance of the two ortho-methyl groups at the C4 position is blocking the Pd center.

    • Solution: Switch to a "Buchwald Precatalyst" (e.g., XPhos Pd G2). These are designed specifically for hindered substrates.

  • Problem: "Glaser" Homocoupling of the alkyne (formation of diyne).

    • Diagnosis: Oxygen presence in the reaction vessel.

    • Solution: Freeze-pump-thaw degas the solvent 3 times. Do not rely on simple nitrogen sparging.

Part 6: Safety & Handling

  • Lachrymator Warning: Benzyl halides and related mesityl bromides can be mild lachrymators. Handle in a fume hood.

  • Shock Sensitivity: While the final product is stable, intermediate copper acetylides (formed in situ during Sonogashira) can be explosive if dried. Always quench reaction mixtures with aqueous acid/EDTA before drying.

  • Storage: Store under Nitrogen at

    
    . The terminal alkyne is prone to slow oxidation or polymerization if exposed to air/light for months.
    

References

  • Bovonsombat, P., & McNelis, E. (1993).[3] Ring Halogenations of Polyalkylbenzenes with N-Halosuccinimide and Acidic Catalysts. Synthesis, 1993(02), 237–241.[3][4] Link

  • Garcia-Garibay, M. A. (2006).[5] Crystalline Molecular Machines: A Quest toward Solid-State Dynamics and Function. Accounts of Chemical Research, 39(6), 413–422.[6] Link

  • Khuong, T. A. V., et al. (2006).[5] Rotational Dynamics in a Crystalline Molecular Gyroscope by Variable-Temperature 13C CPMAS NMR. Journal of the American Chemical Society, 128(3), 810–811. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of alkynes with organic halides.[7] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

Sources

experimental protocol for the functionalization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the orthogonal functionalization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene , a scaffold characterized by extreme steric hindrance and dual reactive handles.[1]

Executive Summary & Strategic Analysis

This compound represents a unique "privileged scaffold" due to its ability to direct molecular geometry while offering two distinct chemical handles:[1]

  • Sterically Hindered Aryl Bromide (C-Br): Flanked by two methyl groups (positions 1,3), this site is resistant to standard oxidative addition, requiring specialized Buchwald-type ligands for functionalization.[1]

  • Terminal Alkyne (C≡C-H): A versatile handle for "Click" chemistry (CuAAC) or Sonogashira cross-coupling.[1]

The Core Challenge: The primary difficulty lies in the steric bulk of the mesityl (1,3,5-trimethyl) core. Standard protocols for phenyl bromides will fail here. This guide provides optimized workflows to selectively engage either the alkyne or the bromide without cross-reactivity.

Reaction Selectivity Map

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityMap Scaffold 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene Click Triazole Derivative (via CuAAC) Scaffold->Click R-N3, Cu(I) (Chemoselective at Alkyne) Sono Diaryl Alkyne (via Sonogashira) Scaffold->Sono Ar-I, Pd/Cu, RT (Selects Alkyne over Br) Suzuki Biaryl Derivative (via Suzuki-Miyaura) Scaffold->Suzuki Ar-B(OH)2, SPhos-Pd (Forces reaction at Br)

Figure 1: Orthogonal reactivity landscape.[1] Green/Yellow paths utilize the alkyne; Red path forces reaction at the hindered bromide.

Protocol A: "Click" Chemistry (CuAAC)

Objective: Functionalization of the terminal alkyne with an azide to form a 1,2,3-triazole. Selectivity: The C-Br bond is inert under these conditions.

Mechanism & Rationale

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly tolerant of steric bulk.[1] Although the mesityl group is bulky, the linear nature of the alkyne spacer allows the copper acetylide to form efficiently. We utilize a water/alcohol system to solubilize the organic azide while maintaining the catalytic activity of the Cu(I) species.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reactant: Organic Azide (

    
    ) (1.1 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Solvent:

    
     (1:1 v/v)[1]
    

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the substrate (1.0 equiv) and the organic azide (1.1 equiv) in

    
     (0.2 M concentration relative to substrate).
    
  • Catalyst Addition: Prepare a fresh solution of Sodium Ascorbate in water. Add the

    
     solution to the reaction vial, followed immediately by the Ascorbate solution. The mixture may turn bright yellow/orange.
    
  • Reaction: Cap the vial and stir vigorously at Room Temperature for 12–16 hours.

    • Note: If the substrate precipitates, add small amounts of THF to maintain homogeneity.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the hindered aryl bromide with an aryl boronic acid. Selectivity: This protocol forces oxidative addition at the hindered C-Br bond. The alkyne must be protected or tolerant of basic conditions (or reacted prior to this step).

Mechanism & Rationale

Standard ligands like


 are ineffective here due to the two ortho-methyl groups (positions 1,[1]3) shielding the bromine. We employ SPhos  or XPhos , dialkylbiaryl phosphine ligands developed by Buchwald. These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), specifically designed for hindered substrates [1].[1]
Experimental Workflow

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Hindered Ar-Br enters (Facilitated by SPhos) TransMet Transmetalation (Base Assisted) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the role of specialized ligands in overcoming the steric barrier at the oxidative addition step.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reactant: Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst Source:

    
     (2 mol%) or 
    
    
    
    (4 mol%)[1]
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%) (Ratio Pd:L = 1:2)[1]

  • Base:

    
     (3.0 equiv, anhydrous)[1]
    
  • Solvent: Toluene (anhydrous) or Toluene/

    
     (10:1)[1]
    

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add Substrate, Boronic Acid,

    
    , SPhos, and 
    
    
    
    .
  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Heating: Heat to 100°C for 12–24 hours.

    • Critical: The high temperature is necessary to overcome the activation energy barrier caused by the ortho-methyl groups.

  • Monitoring: Monitor by GC-MS or TLC. The starting bromide is distinctively non-polar.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.[3]

Protocol C: Chemoselective Sonogashira Coupling

Objective: Coupling the terminal alkyne to an external Aryl Iodide. Selectivity: We exploit the reactivity difference: Aryl Iodide > Hindered Aryl Bromide .[4] By running this reaction at Room Temperature with an Iodide partner, the hindered Bromide on our scaffold remains untouched [2].

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reactant: External Aryl Iodide (Ar-I) (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent:

    
     / THF (1:1 v/v)[1]
    

Step-by-Step:

  • Setup: Add Substrate and Aryl Iodide to a flask.

  • Catalyst: Add

    
     and CuI.
    
  • Degassing: Evacuate and backfill with Argon. Oxygen must be excluded to prevent Glaser homocoupling of the alkyne.

  • Solvent: Add degassed THF and Triethylamine.

  • Reaction: Stir at Room Temperature for 4–8 hours.

    • Caution: Do not heat. Heating may promote oxidative addition into the hindered bromide, leading to polymerization or oligomerization.

  • Workup: Quench with saturated

    
     (to remove Copper). Extract with ether.[3]
    

Summary of Conditions & Data

ParameterProtocol A (Click)Protocol B (Suzuki)Protocol C (Sonogashira)
Reactive Site Terminal AlkyneHindered Aryl Bromide Terminal Alkyne
Key Reagent Azide / Cu(I)Boronic Acid / Pd-SPhosAryl Iodide / Pd-Cu
Primary Challenge Solubility of AzideSteric Hindrance (1,3-Me) Chemoselectivity (vs Br)
Temperature Room Temp100°C (Heat Required) Room Temp (Strict)
Atmosphere Air Tolerant (mostly)Strict Inert (Argon) Strict Inert (Argon)

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Source: BenchChem Application Notes. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one."
    • Relevance: Establishes the necessity of SPhos/XPhos ligands for trimethyl-substituted bromide systems.
    • URL:2[1][2]

  • Chemoselective Sonogashira Coupling

    • Source: Organic Chemistry Portal.[4] "Sonogashira Coupling."

    • Relevance: Confirms reactivity order (Ar-I > Ar-Br) allowing selective functionalization of the alkyne in the presence of a bromide.[1][4]

    • URL:5[1][4]

  • Click Chemistry Tolerance

    • Source: Sigma-Aldrich.[1][6] "What is Click Chemistry? An Introduction."

    • Relevance: Validates the robustness of CuAAC for functionalizing alkynes in complex scaffolds.
    • URL:[1]

Sources

palladium-catalyzed cross-coupling reactions with 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for leveraging the unique bifunctional properties of this compound in palladium-catalyzed cross-coupling reactions. As a versatile building block, this substrate features two distinct reactive sites: a C(sp²)-Br bond and a terminal C(sp)-H bond, enabling a wide range of synthetic transformations including Sonogashira, Suzuki-Miyaura, and Mizoroki-Heck couplings. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex molecular architectures with precision and efficiency. We offer mechanistic insights, step-by-step protocols, and strategic guidance for sequential functionalization, grounded in established chemical principles.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] The discoveries and development in this field by Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The substrate, this compound, is a particularly valuable reagent due to its possession of two orthogonal reactive handles:

  • An aryl bromide , which serves as an electrophilic partner in a multitude of cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

  • A terminal alkyne , which acts as a nucleophilic partner in Sonogashira couplings.

This dual functionality allows for the stepwise and regioselective introduction of different substituents, providing a logical and efficient workflow for the synthesis of complex, unsymmetrically substituted aromatic compounds.[6]

Synthesis of the Core Reagent: this compound

While not always commercially available, the title compound can be synthesized via a straightforward two-step sequence starting from 2-bromo-1,3,5-trimethylbenzene (bromomesitylene). The strategy involves a Sonogashira coupling with a protected acetylene, followed by deprotection.

Protocol 2.1: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene

This step introduces the protected alkyne functionality onto the bromomesitylene scaffold.

Reagents & Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 eq)

  • (Trimethylsilyl)acetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.03 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Schlenk flask and standard glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-trimethylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene and anhydrous Et₃N (2:1 v/v).

  • Add (trimethylsilyl)acetylene via syringe.

  • Heat the reaction mixture to 65-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove solids.

  • Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography (Hexanes).

Protocol 2.2: Deprotection to Yield this compound

This step removes the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

Reagents & Materials:

  • Crude product from Protocol 2.1 (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

Procedure:

  • Dissolve the crude TMS-protected intermediate in a mixture of THF and Methanol (1:1 v/v).

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the mixture under vacuum to remove the solvents.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate gradient) to yield pure this compound.

The Catalytic Cycles: A Mechanistic Overview

Understanding the underlying mechanisms of palladium-catalyzed cross-couplings is crucial for troubleshooting and optimizing reactions. Most cycles involve a Pd(0)/Pd(II) redox couple and consist of three primary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.[2][7]

G pd0 Pd(0)L₂ pd_add R¹-Pd(II)-X      L₂ pd0->pd_add Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-R²       L₂ pd_add->pd_trans Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) product R¹-R² pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[7]

Application Note 1: Sonogashira Coupling at the C-Br Bond

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9][10] In this application, the aryl bromide of our substrate is coupled with a different terminal alkyne.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is standard.[8] The palladium complex facilitates the main catalytic cycle, while the copper(I) salt is believed to generate a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][12]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the H-X acid formed during the reaction and to act as the solvent.[8]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity.

Protocol 4.1: Sonogashira Coupling of this compound

This protocol describes the coupling with phenylacetylene as a representative alkyne.

ReagentMolar Eq.Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Exp. Yield (%)
Phenylacetylene1.2Pd(PPh₃)₂Cl₂ (2-5)-Et₃NToluene/Et₃N7012-2485-95
4-Ethynylanisole1.2Pd(PPh₃)₄ (5)-DIPATHF6512-2480-90
1-Hexyne1.5Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane802475-85
Yields are representative values based on protocols for structurally similar aryl bromides.

Detailed Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Seal the flask, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous, degassed solvent (e.g., Toluene) and base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne coupling partner (e.g., Phenylacetylene, 1.2 eq).

  • Stir the reaction mixture at the specified temperature (e.g., 70 °C).

  • Monitor progress by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application Note 2: Suzuki-Miyaura Coupling at the C-Br Bond

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[3][13] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[1][14]

Causality Behind Experimental Choices
  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.

  • Base: A base is essential for the transmetalation step.[3] It activates the organoboron species to form a more nucleophilic "ate" complex.[15] Common choices include aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

  • Solvent: A two-phase solvent system (e.g., Toluene/water, Dioxane/water) is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Protocol 5.1: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling with phenylboronic acid.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Exp. Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5)-2M aq. Na₂CO₃Toluene901290-98
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O10012-2492
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100888-95
Yields are representative values based on protocols for structurally similar aryl bromides.[16]

Detailed Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application Note 3: Mizoroki-Heck Coupling at the C-Br Bond

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4][5][17] It is a powerful tool for C-C bond formation, particularly for synthesizing stilbenes and cinnamates.[18]

Causality Behind Experimental Choices
  • Catalyst: Typically a Pd(II) salt like Pd(OAc)₂ is used, which is reduced in situ.

  • Base: A hindered organic base (like Et₃N or DBU) or an inorganic base (like Na₂CO₃ or K₂CO₃) is used to neutralize the H-X generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[19][20]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Protocol 6.1: Heck Coupling of this compound

This protocol describes the coupling with styrene.

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Exp. Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NAcetonitrile802480-90
Methyl AcrylatePd(OAc)₂ (2)-Na₂CO₃DMF1001685-95
Yields are representative values based on protocols for structurally similar aryl bromides.

Detailed Step-by-Step Methodology:

  • Add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), the ligand (if used), and the base to a Schlenk tube.

  • Evacuate and backfill with argon.

  • Add the degassed solvent and the alkene (e.g., Styrene, 1.5 eq).

  • Seal the tube and heat to the specified temperature with stirring.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography to obtain the desired product.

Application Note 4: Sonogashira Coupling at the C≡C-H Bond

A key feature of the title compound is its own terminal alkyne, which can participate in a Sonogashira coupling with a different aryl or vinyl halide. This allows the molecule to act as the nucleophilic component.

Protocol 7.1: Using the Substrate as the Alkyne Component

This protocol details the coupling of our substrate with 4-iodoanisole.

Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Exp. Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ (3)CuI (3)Et₃NTHF652490-98
1-BromonaphthalenePd(PPh₃)₄ (5)CuI (5)DIPAToluene802485-95
Yields are representative values based on general Sonogashira protocols.[21]

Detailed Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine the aryl halide (e.g., 4-Iodoanisole, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Seal, evacuate, and backfill with argon.

  • Add anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N).

  • Add this compound (1.1 eq).

  • Stir the reaction at the specified temperature until the aryl halide is consumed (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 4.1.

  • Purify the product by flash column chromatography.

Strategic Sequential Cross-Coupling

The true synthetic power of this compound is realized in sequential coupling strategies. By carefully selecting reaction conditions, one can functionalize the two sites independently. The general principle relies on the fact that Sonogashira coupling at the alkyne terminus can often be performed under milder conditions than those required to activate the C-Br bond for Suzuki or Heck couplings.

G start 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene pathA Path A: Functionalize Alkyne First start->pathA pathB Path B: Functionalize Bromide First start->pathB stepA1 Sonogashira Coupling (with Ar¹-X) Mild Conditions (e.g., RT to 65°C) pathA->stepA1 stepB1 Suzuki / Heck Coupling (with Ar¹-B(OH)₂ or Alkene) Forced Conditions (e.g., 80-120°C) pathB->stepB1 intermediateA Intermediate A: Ar¹-C≡C-(Mesityl)-Br stepA1->intermediateA stepA2 Suzuki / Heck Coupling (with Ar²-B(OH)₂ or Alkene) Forced Conditions (e.g., 80-120°C) intermediateA->stepA2 final_product Final Product: Ar¹-(Mesityl)-C≡C-Ar² stepA2->final_product intermediateB Intermediate B: Ar¹-(Mesityl)-C≡C-H stepB1->intermediateB stepB2 Sonogashira Coupling (with Ar²-X) Mild Conditions (e.g., RT to 65°C) intermediateB->stepB2 stepB2->final_product

Caption: Logical workflow for sequential cross-coupling reactions.

Path A (Recommended): Functionalize the more reactive alkyne first via Sonogashira coupling under mild conditions. The resulting product, now containing an internal alkyne, can undergo a second coupling (Suzuki, Heck) at the C-Br bond, which typically requires more forcing conditions (higher temperature, stronger base). This path generally offers better control and avoids potential side reactions.

Path B: Functionalize the C-Br bond first. This is also feasible but requires careful selection of the first coupling reaction. The conditions must be chosen so they do not promote unwanted reactions at the terminal alkyne (e.g., homocoupling). The resulting product can then be subjected to a Sonogashira coupling at the alkyne position.

References

  • Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. SATHEE. [Link]

  • Role of palladium catalyst in cross-coupling reactions. [No specific source document available]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • Efficient Copper-Catalyzed Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water. Synlett. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Palladium catalyzed couplings. Lumen Learning. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • A SOLVENT FREE GREEN APPROACH FOR THE SYNTHESIS OF 1,3,5-TRIARYLBENZENES UNDER SULPHATED TIN OXIDE(SO4 2-/SnO2) CATALYST. Rasayan Journal of Chemistry. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. [Link]

  • 2-bromo-1,3,5-trimethylbenzene. Chemical Synthesis Database. [Link]

  • 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. MDPI. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Walisongo Journal of Chemistry. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. [Link]

Sources

Application Note: Synthesis of Sterically Demanding Ligands using 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

[1][2][3][4]

Introduction & Strategic Rationale

In the pursuit of high-performance homogeneous catalysts, steric modulation is a primary tool for controlling selectivity and stability.[1] The compound 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS: 5471-85-2) represents a "privileged scaffold" for ligand design due to its unique structural attributes.[2][3]

This molecule offers two orthogonal handles on a rigid, sterically congested mesityl (1,3,5-trimethylbenzene) core:

  • The Aryl Bromide (C2 position): Flanked by two methyl groups (C1, C3), this position is highly hindered.[3] It resists standard nucleophilic attacks but undergoes Lithium-Halogen exchange or specialized Pd-catalyzed couplings, making it ideal for installing phosphorus or carbene centers that require kinetic protection.[4][2][1]

  • The Ethynyl Group (C4 position): Flanked by methyl groups (C3, C5), this alkyne is electronically communicated with the ring but sterically shielded.[3] It serves as a robust handle for "Click" chemistry (CuAAC), Sonogashira extension, or bioconjugation without interfering with the metal center installed at C2.[3]

Target Applications
  • Bulky Phosphine Ligands: For Suzuki-Miyaura couplings of unactivated chlorides.[4][2][1]

  • Hemilabile P,N-Ligands: For stabilization of Coinage metals (Au, Ag, Cu).[3]

  • Surface-Anchored Catalysts: Using the alkyne as a tether to solid supports.[4][2][1]

Strategic Workflow

The following workflow outlines the divergent synthesis of two novel ligand classes: a Bulky Phosphine (Ligand A) and a Triazole-Phosphine Chelate (Ligand B) .

LigandSynthesisStartStarting MaterialThis compoundStep1Step 1: Protection (Optional)TMS-Protection of AlkyneStart->Step1If alkyne sensitiveBranch1Route A: Phosphination(Lithium-Halogen Exchange)Start->Branch1Direct LithiationStep1->Branch1t-BuLi, -78°CLigandALigand A(4-ethynyl-mesityl)phosphines[Steric Bulk + Surface Linker]Branch1->LigandA1. ClPR22. DeprotectionBranch2Route B: Click Chemistry(CuAAC Reaction)LigandA->Branch2R-N3, Cu(I)LigandBLigand BTriazole-Phosphine Chelator[Hemilabile P,N Ligand]Branch2->LigandBTriazole Formation

Figure 1: Strategic workflow for divergent ligand synthesis. The steric bulk of the mesityl core dictates the use of high-energy lithiation methods over standard nucleophilic substitutions.[4][3]

Protocol 1: Synthesis of Bulky Phosphine Ligand (Ligand A)

Target: Di-tert-butyl(4-ethynyl-2,4,6-trimethylphenyl)phosphine[4][2][3]

This protocol utilizes a Lithium-Halogen exchange.[2][1][5] Due to the severe steric hindrance at the C2 position (flanked by two methyls), standard Grignard formation is often sluggish or fails to initiate.[3] tert-Butyllithium (t-BuLi) is required to effect rapid exchange at low temperatures, preventing benzylic deprotonation.[4][3][1]

Materials & Reagents[1][2][3][4][5][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv)

  • Reagent: t-Butyllithium (1.7 M in pentane, 2.2 equiv) [DANGER: Pyrophoric] [3]

  • Electrophile: Di-tert-butylchlorophosphine (1.1 equiv)[4][2][3]

  • Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone)

  • Quench: Degassed Methanol

Experimental Procedure
  • Setup (Inert Atmosphere):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Cycle vacuum/Argon three times.[1]

    • Add This compound (1.12 g, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Critical Step):

    • Safety Note: Use a gas-tight syringe with a locking mechanism.[2][1]

    • Add t-BuLi (6.5 mL, 11.0 mmol) dropwise over 15 minutes. Direct the stream down the side of the flask to pre-cool the reagent.[1]

    • Observation: The solution typically turns a deep yellow/orange, indicating the formation of the aryl lithium species.

    • Stir at -78 °C for 1 hour. Note: The steric bulk stabilizes the lithium intermediate, preventing rapid degradation.

  • Phosphination:

    • Dissolve Di-tert-butylchlorophosphine (1.08 g, 6.0 mmol) in THF (5 mL) in a separate flame-dried vial.

    • Add the phosphine solution dropwise to the lithiated aryl species at -78 °C.[4][1]

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup & Isolation:

    • Quench with degassed methanol (2 mL).

    • Remove solvent under reduced pressure.[1][6]

    • Redissolve in degassed pentane and filter through a pad of Celite (under Argon) to remove LiCl salts.[3][1]

    • Concentrate to yield the crude phosphine.[1][7]

    • Purification: Recrystallization from cold pentane/ethanol is preferred over column chromatography to avoid oxidation.[2][1]

Data Validation (Expected)
  • ³¹P NMR: Singlet around

    
     35-45 ppm (characteristic of bulky aryl-di-t-butyl phosphines).[4][2][3][1]
    
  • ¹H NMR: Disappearance of the aromatic proton at C2 (if distinguishable) and appearance of the t-butyl doublet (coupling to P).[3]

Protocol 2: "Click" Functionalization (Ligand B)[2][3][4]

Target: P,N-Bidentate Ligand via Triazole Formation

The ethynyl group at C4 is sterically shielded by the methyl groups at C3 and C5.[1] Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) conditions must be modified to overcome this kinetic barrier.[4][2][3][1] We employ TBTA (Tris(benzyltriazolylmethyl)amine) to protect the Cu(I) catalyst and accelerate the reaction.[3]

Materials
  • Substrate: Ligand A (from Protocol 1) or starting material.

  • Azide: Benzyl azide (or specific target azide).[3][1]

  • Catalyst: Cu(MeCN)₄PF₆ (5 mol%).[3][1]

  • Ligand: TBTA (5 mol%).[3][1]

  • Solvent: DCM/t-BuOH (1:1).[4][2][3][1]

Experimental Procedure
  • Catalyst Pre-complexation:

    • In a vial, mix Cu(MeCN)₄PF₆ and TBTA in DCM (2 mL) and stir for 10 minutes under Argon.

  • Cycloaddition:

    • To a reaction vessel containing the Ethynyl-Mesityl substrate (1.0 equiv) and Azide (1.2 equiv), add the catalyst solution.[3]

    • Stir at 40 °C for 12-24 hours. Note: The elevated temperature is necessary due to the ortho-methyl groups flanking the alkyne.[4][2]

  • Purification:

    • Pass through a short plug of neutral alumina (to remove Copper).[3][1]

    • Evaporate solvents.[2][1]

Critical Troubleshooting & Optimization

ProblemProbable CauseSolution
Incomplete Lithiation Moisture in THF or t-BuLi degradation.[4][2][3][1]Titrate t-BuLi before use.[4][2][1] Ensure THF is <10 ppm water.[1]
Wurtz Coupling (Dimerization) Temperature too high during addition.[3][1]Ensure internal temp is <-70°C during t-BuLi addition.
No "Click" Reaction Steric shielding of alkyne.[1][7]Switch to CuI/DBU system in toluene at 60°C (thermal boost).
Phosphine Oxidation Air exposure during workup.[2][1]Perform all filtrations under Argon.[1] Use degassed solvents.[2][1]

References

  • Synthesis of Sterically Hindered Aryl Bromides

    • Smith, K. et al.[1][7] "Regioselective bromination of activated aromatic compounds."[1] Journal of Organic Chemistry, 2005.[1] Link[3]

  • Lithium-Halogen Exchange on Mesityl Systems

    • Krasovskiy, A. & Knochel, P.[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int.[2][1] Ed., 2004.[1] Link[3]

  • Steric Effects in Click Chemistry

    • Hein, J. E. & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides."[2][3] Chemical Society Reviews, 2010.[1] Link

  • Properties of this compound

    • Fluorochem Product Data. "this compound Analysis." Link

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that desymmetrizing symmetric polyhalogenated arenes is notoriously difficult. The synthesis of 2-bromo-4-ethynyl-1,3,5-trimethylbenzene from mesitylene requires precise control over reaction kinetics, specifically during the mono-Sonogashira coupling phase.

This guide is designed by application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure high yields and purity.

Process Overview & Visual Workflows

The synthesis relies on a three-step continuous logic:

  • Electrophilic Aromatic Substitution: Exhaustive bromination of the activated mesitylene core [3].

  • Statistical Desymmetrization: A kinetically controlled mono-Sonogashira coupling [1][2].

  • Deprotection: Removal of the trimethylsilyl (TMS) group to reveal the terminal alkyne.

SynthesisWorkflow SM Mesitylene (1,3,5-trimethylbenzene) Step1 Bromination (Br2, Fe or I2 cat.) SM->Step1 Int1 2,4-Dibromomesitylene Step1->Int1 Step2 Mono-Sonogashira Coupling (TMSA, Pd/Cu, Base) Int1->Step2 Int2 2-Bromo-4-(TMS-ethynyl)- 1,3,5-trimethylbenzene Step2->Int2 Step3 TMS Deprotection (K2CO3, MeOH) Int2->Step3 Product 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene Step3->Product

Chemical synthesis workflow for this compound.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Analytical checkpoints are embedded to ensure causality between your actions and the chemical outcome.

Protocol A: Synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene

Causality Note: Mesitylene is highly electron-rich. The first two brominations are rapid, but the third position is sterically hindered, naturally halting the reaction at the dibromide stage under controlled stoichiometry [4].

  • Setup: Dissolve 1,3,5-trimethylbenzene (10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) in a round-bottom flask. Shield the flask from light using aluminum foil to prevent radical side-reactions.

  • Catalysis: Add a catalytic amount of iron powder (0.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add elemental bromine (21.0 mmol, 2.1 eq) dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation & Workup: Monitor by GC-MS. Once the monobromide peak disappears, quench the reaction with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Recrystallize from ethanol to yield the pure dibromide [5].

Protocol B: Kinetically Controlled Mono-Sonogashira Coupling

Causality Note: Because both bromine atoms are electronically and sterically identical, the first coupling does not deactivate the second position. To prevent bis-coupling, we manipulate collision frequencies by keeping the alkyne concentration artificially low [2].

  • Inert Atmosphere: To a flame-dried Schlenk tube, add 2,4-dibromo-1,3,5-trimethylbenzene (15.0 mmol, 3.0 eq), Pd(PPh₃)₄ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%). Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add rigorously degassed anhydrous THF (20 mL) and degassed diisopropylamine (DIPA) (10 mL). Heat the mixture to 80 °C.

  • Syringe Pump Addition (Critical Step): Dissolve trimethylsilylacetylene (TMSA) (5.0 mmol, 1.0 eq) in 5 mL of degassed THF. Add this solution to the reaction mixture via a syringe pump at a rate of 1.25 mL/hour (over 4 hours).

  • Completion: Stir for an additional 2 hours at 80 °C.

  • Validation & Workup: Check TLC (100% hexanes). The mono-coupled product will have an intermediate Rf between the dibromide and the bis-coupled byproduct. Cool, filter through Celite, concentrate, and purify via silica gel chromatography to isolate 2-bromo-4-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene. Recover the unreacted dibromide for future use.

Protocol C: TMS Deprotection
  • Setup: Dissolve the mono-coupled product (4.0 mmol) in a 1:1 mixture of CH₂Cl₂ and Methanol (20 mL).

  • Reaction: Add anhydrous K₂CO₃ (8.0 mmol) and stir at room temperature for 2 hours.

  • Validation & Workup: Monitor by TLC until the starting material is completely consumed. Dilute with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the final target: this compound.

Quantitative Data: Optimization of Mono-Coupling

The table below summarizes the statistical distribution of products based on varying reaction conditions. This data proves the necessity of the syringe pump method.

EntryEquivalents of DibromideTMSA Addition MethodTemperatureMono:Bis Ratio (GC-MS)Yield of Mono (%)
11.0 eqBolus (All at once)60 °C2:135%
23.0 eqBolus60 °C6:165%
33.0 eqSyringe Pump (4 h)80 °C15:182%
45.0 eqSyringe Pump (4 h)80 °C>20:189%

Troubleshooting & FAQs

TroubleshootingTree Issue Low Yield of Mono-Coupled Product Q1 High Bis-Coupling? Issue->Q1 Q2 High Glaser Homocoupling? Issue->Q2 Q3 No Reaction / Low Conversion? Issue->Q3 Sol1 Use 3-5 eq of Dibromide Slow addition of TMSA Q1->Sol1 Yes Sol2 Strictly Degas Solvents Use Ar/N2 atmosphere Q2->Sol2 Yes Sol3 Check Pd/Cu catalyst activity Increase temp to 80°C Q3->Sol3 Yes

Troubleshooting logic tree for optimizing the Sonogashira coupling step.

Q: Why am I observing a 1:2:1 ratio of unreacted starting material, mono-coupled, and bis-coupled products? A: This is a classic statistical distribution. Because the two bromine atoms in 2,4-dibromomesitylene are chemically equivalent, the first coupling does not provide sufficient steric or electronic differentiation to halt the second oxidative addition [2]. Solution: You must artificially inflate the collision frequency between the Pd-acetylide complex and the unreacted dibromide. Use a 3-5 fold molar excess of the dibromide and employ a syringe pump for the slow addition of TMSA (See Protocol B).

Q: My reaction mixture turns deep green/black and I see a large spot on TLC corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I prevent this? A: The byproduct is the Glaser (or Hay) homocoupling product of TMSA[1]. This side reaction is catalyzed by the Cu(I) co-catalyst in the presence of trace oxygen. Solution: Ensure rigorous degassing of all solvents using the freeze-pump-thaw method or sparging with argon for at least 30 minutes. Run the reaction under a strict inert atmosphere.

Q: The Sonogashira coupling is stalling at 20% conversion even with excess reagents. What is the mechanistic cause? A: Steric hindrance. The bromine atoms in 2,4-dibromomesitylene are flanked by two methyl groups (ortho, ortho'-disubstituted). This severe steric bulk significantly retards the oxidative addition of the Pd(0) species into the C-Br bond. Solution: Elevate the reaction temperature to 80 °C in a sealed Schlenk tube to overcome the activation energy barrier. If the reaction still stalls, switch from standard Pd(PPh₃)₄ to a less sterically encumbered or more electron-rich catalyst system, such as PdCl₂(dppf) or Pd(PtBu₃)₂.

References

  • Sonogashira Coupling Organic Chemistry Portal[Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh The Journal of Organic Chemistry (ACS Publications)[Link]

  • 2,4-Dibromo-1,3,5-trimethylbenzene | CID 81368 PubChem[Link]

  • Spin Hyperpolarization in Modern Magnetic Resonance Chemical Reviews (ACS Publications)[Link]

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 2-bromo-4-ethynyl-1,3,5-trimethylbenzene (also known as 1-bromo-3-ethynyl-2,4,6-trimethylbenzene).

The synthesis typically proceeds via the mono-alkynylation of 2,4-dibromomesitylene using a Sonogashira cross-coupling with trimethylsilylacetylene (TMSA), followed by a desilylation (deprotection) step. Due to the steric hindrance of the mesityl core and the bifunctional nature of the starting material, the reaction is highly susceptible to side-product formation. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Side Product Pathway

To effectively troubleshoot, we must first map the chemical flow and identify where the reaction diverges into undesired pathways.

SynthesisPathway SM 2,4-Dibromomesitylene (Starting Material) Sono Sonogashira Coupling Pd/Cu, TMSA SM->Sono Int 1-Bromo-3-(TMS-ethynyl)- 2,4,6-trimethylbenzene Sono->Int Main Pathway SP_Bis Bis-coupled Product (Over-reaction) Sono->SP_Bis Excess Alkyne/Heat SP_Glaser Glaser Diyne (Homocoupling) Sono->SP_Glaser O2 + Cu(I) SP_Dehal 2-Bromomesitylene (Dehalogenation) Sono->SP_Dehal Hydride Transfer Deprot Deprotection K2CO3, MeOH Int->Deprot Target 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene Deprot->Target Main Pathway SP_Dimer Target Homodimer (Oxidative Coupling) Deprot->SP_Dimer O2 + Cu Residue

Fig 1: Synthesis workflow of this compound and major side product pathways.

Quantitative Diagnostic Data

Before adjusting parameters, identify your primary contaminant. Use the table below to correlate your analytical data with the specific side product and its root cause.

Side ProductStructure / IdentityDiagnostic Signal (GC-MS / NMR)Primary CausalityTypical Yield (Unoptimized)
Glaser Diyne 1,4-Bis(TMS)buta-1,3-diyneGC-MS: m/z 194 ¹H NMR: ~0.18 ppm (s, 18H)O₂ ingress oxidizing Cu(I) to Cu(II)15–30%
Bis-coupled Arene 1,3-Bis(TMS-ethynyl)mesityleneGC-MS: m/z 312 Loss of Br isotopic patternPoor stoichiometry control, excess heat10–20%
Dehalogenated Arene 2-BromomesityleneGC-MS: m/z 198, 200 (1:1 ratio)β-hydride elimination from amine base2–5%
Target Dimer Bis(mesityl)diyne derivativeHigh MW, loss of terminal alkyne C-H stretch (~3300 cm⁻¹)Cu carryover into the deprotection step5–10%

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing a massive accumulation of 1,4-bis(trimethylsilyl)buta-1,3-diyne during the Sonogashira step? A1: You are observing Glaser homocoupling. The in situ generation of copper acetylides under the reaction conditions often generates homocoupling products of the terminal alkyne upon exposure to oxidative agents or air[1]. The copper(I) co-catalyst reacts with trace oxygen to form a Cu(II) species, which oxidatively dimerizes the alkyne[2].

  • The Fix: Rigorous exclusion of oxygen is non-negotiable[3]. Switch from simple nitrogen bubbling to the Freeze-Pump-Thaw degassing method. Additionally, reduce your CuI loading to 0.5–2 mol%[2]. High copper concentrations exponentially increase the rate of this side reaction.

Q2: I am trying to mono-alkynylate 2,4-dibromomesitylene, but I keep getting the bis-coupled product. How do I improve regiocontrol? A2: 2,4-dibromomesitylene possesses two identical electrophilic sites. The initial oxidative addition of Pd(0) into the C-Br bond is sterically hindered by the adjacent methyl groups. To force this sluggish reaction, chemists often increase the temperature or add excess TMSA. However, once the first coupling occurs, the second site remains viable. If excess TMSA is present, bis-coupling is inevitable.

  • The Fix: Regiocontrol here is driven entirely by stoichiometry, not electronic differentiation. Limit TMSA to exactly 1.05 equivalents. Run the reaction at room temperature or mild heating (max 40 °C). Accept a slightly lower conversion of the starting material (which can be recovered) rather than pushing the reaction to completion and generating the inseparable bis-coupled impurity.

Q3: My GC-MS shows the presence of 2-bromomesitylene. Where is the reduction coming from? A3: This is a hydrodehalogenation side reaction. In Pd-catalyzed cross-couplings, aliphatic amine bases (like triethylamine or diisopropylamine) can coordinate to the Pd(II) intermediate. If the reaction is stalled (e.g., due to low alkyne concentration from Glaser coupling), the amine can undergo β-hydride elimination, transferring a hydride to the palladium center. Reductive elimination then yields the dehalogenated arene.

  • The Fix: Ensure your TMSA concentration remains steady (by preventing Glaser coupling). If the issue persists, switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base/solvent system (e.g., K₂CO₃ in THF) to prevent hydride transfer.

Q4: The deprotection step (cleaving the TMS group) works, but the terminal alkyne immediately dimerizes. How do I stop this? A4: Terminal alkynes are highly susceptible to oxidative homocoupling. If you carry over trace amounts of copper and palladium from Step 1 into your Step 2 deprotection flask, the newly unmasked terminal alkyne will instantly undergo Glaser coupling in the presence of ambient air[1].

  • The Fix: Purify the intermediate (1-bromo-3-(TMS-ethynyl)-2,4,6-trimethylbenzene) strictly via silica gel chromatography before deprotection. Do not just perform a liquid-liquid extraction. To be safe, run the deprotection step under an argon atmosphere.

Logical Troubleshooting Tree

Use this diagnostic tree to isolate the root cause of low yields dynamically during your workflow.

TroubleshootingLogic Start Issue: Low Yield of Target Molecule Q1 Is the main impurity a Diyne (Glaser Homocoupling)? Start->Q1 Q2 Is the main impurity Bis-coupled mesitylene? Q1->Q2 No A1 Action: Rigorously degas solvents, reduce CuI loading to 1-2 mol%, run under Ar. Q1->A1 Yes Q3 Is the starting material recovered unreacted? Q2->Q3 No A2 Action: Control TMSA stoichiometry (1.05 eq), lower temperature to RT, monitor via GC-MS. Q2->A2 Yes A3 Action: Check Pd catalyst viability, ensure amine base is dry, increase reaction time. Q3->A3 Yes A4 Action: Check for dehalogenation or incomplete deprotection. Q3->A4 No

Fig 2: Logical troubleshooting tree for diagnosing low yields and side reactions.

Self-Validating Experimental Protocols

These protocols are designed with built-in causality checks. If a self-validation checkpoint fails, halt the experiment and correct the parameter.

Step 1: Mono-Alkynylation of 2,4-Dibromomesitylene
  • Preparation: In an oven-dried Schlenk flask, dissolve 2,4-dibromomesitylene (1.0 eq) in anhydrous, degassed triethylamine (0.2 M).

  • Degassing (Critical): Perform three Freeze-Pump-Thaw cycles.

    • Self-Validation Check: The solvent must not bubble when thawed under static vacuum after the third cycle.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Alkyne Addition: Add trimethylsilylacetylene (1.05 eq) dropwise via a gas-tight syringe.

    • Self-Validation Check (Colorimetric): The reaction should turn pale yellow/amber. If the solution turns deep green or blue , oxygen has entered the system, Cu(II) has formed, and Glaser coupling is imminent[2]. Abort or accept a yield hit.

  • Reaction: Stir at 40 °C for 12 hours. Monitor via GC-MS to prevent bis-coupling.

  • Workup: Filter through a pad of Celite to remove amine salts and metal residues. Purify via flash chromatography (Hexanes) to isolate 1-bromo-3-(TMS-ethynyl)-2,4,6-trimethylbenzene.

Step 2: TMS Deprotection
  • Preparation: Dissolve the purified intermediate (1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol (0.1 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (0.1 eq). Stir at room temperature for 2 hours.

  • Monitoring: Monitor by TLC (Hexanes).

    • Self-Validation Check: Dip the TLC plate in KMnO₄ stain and heat. The product spot must turn bright yellow against the purple background, confirming the presence of a terminal alkyne (pi-bond oxidation).

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure. Avoid elevated temperatures on the rotary evaporator to prevent thermal dimerization.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, American Chemical Society (ACS),
  • minimizing homocoupling side products in Sonogashira reactions, Benchchem,
  • Sonogashira coupling, Wikipedia,

Sources

Technical Support Center: Stability & Storage of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CAS-5471-85-2-STAB Assigned Specialist: Senior Application Scientist, Organic Materials Division Status: Active Guide

Executive Summary: The "Mesityl Effect" & Stability Profile

You are likely working with 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (also known as 2-Bromo-4-ethynylmesitylene) as a building block for molecular electronics, rotaxanes, or advanced luminescent materials.

The Chemical Paradox: While the mesityl group (1,3,5-trimethyl) provides significant steric protection—shielding the alkyne from rapid nucleophilic attacks or uncontrolled polymerization—this compound remains a terminal aryl alkyne . It possesses inherent thermodynamic instability relative to its decomposition products.

Primary Failure Modes during Storage:

  • Oxidative Homocoupling (Glaser-type): Slow formation of the diyne dimer (butadiyne linkage) in the presence of oxygen and trace metals.

  • Photolytic C-Br Cleavage: The aryl bromide bond is susceptible to homolytic cleavage under UV/blue light, generating aryl radicals that initiate polymerization.

  • Oligomerization: Though sterically hindered, the ethynyl group can undergo thermal cyclotrimerization or linear oligomerization if stored neat at ambient temperatures.

The Golden Rules of Storage (Critical Protocol)

To maintain >98% purity over 6+ months, you must adhere to this rigorous storage protocol.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Suppresses thermal activation of the ethynyl

-system, preventing spontaneous oligomerization.
Atmosphere Argon or Nitrogen (Inert) Prevents aerobic oxidation. Terminal alkynes are prone to oxidative coupling (Glaser) even without added catalysts if left in air long-term.
Light Amber Vial / Foil Wrap Prevents photodehalogenation. The C-Br bond energy (~81 kcal/mol) is accessible via UV irradiation, leading to radical cascades.
State Solid / Concentrated Oil Store neat if possible. If in solution, avoid chlorinated solvents (e.g., CHCl

) which can generate HCl over time, promoting hydration of the alkyne.

Troubleshooting & FAQs: Diagnosing Degradation

Q1: My sample has turned from a pale yellow oil/solid to a dark brown viscous gum. Is it recoverable?

Diagnosis: Oligomerization. The darkening is caused by the formation of conjugated polyenes (polyacetylenes) which absorb visible light. This is a "chain-growth" failure mode.

  • Causality: Likely exposure to heat or light during storage.

  • Recovery:

    • If <10% degraded (Yellow-Orange): Perform a filtration through a short plug of silica gel using Hexanes:Ethyl Acetate (95:5). The monomer moves fast; the dark oligomers stick to the baseline.

    • If Black/Tar: The sample is likely compromised beyond efficient recovery.

Q2: I see a new spot on TLC (R ~ 0.4) that wasn't there last week. What is it?

Diagnosis: Glaser Coupling Dimer (Diyne).

  • Mechanism:

    
    
    
  • Causality: The container was likely opened to air frequently. Even trace amounts of copper (from spatulas or previous steps) can catalyze this in air.

  • Confirmation: Check High-Resolution Mass Spectrometry (HRMS). Look for the dimer mass

    
    .
    
Q3: Can I store this compound in DMSO or DMF solution?

Verdict: ABSOLUTELY NOT.

  • Reasoning: Polar aprotic solvents like DMSO are hygroscopic and can act as oxidants (Swern-type conditions) or facilitate nucleophilic attacks. Furthermore, terminal alkynes in DMSO can undergo gradual hydration to the ketone (acetophenone derivative) or dimerization.

  • Correct Protocol: Store neat. If solution storage is mandatory, use anhydrous Toluene or Benzene at -20°C.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the specific chemical pathways that compromise this compound.

StabilityPathways Fresh Fresh Monomer (this compound) Radical Aryl Radical (Reactive Intermediate) Fresh->Radical UV Light (hν) C-Br Cleavage Polymer Polymer/Oligomer (Dark Tar) Fresh->Polymer Heat (>30°C) Thermal Initiation Diyne Glaser Dimer (Bis-aryl butadiyne) Fresh->Diyne O2 + Trace Metal Oxidative Coupling Ketone Hydrated Ketone (Acetyl-mesitylene deriv.) Fresh->Ketone H2O / H+ Markovnikov Hydration Radical->Polymer Chain Propagation

Figure 1: Degradation network showing the three primary vectors: Photolysis (Top), Oxidation (Middle), and Hydrolysis (Bottom).

Standard Operating Procedures (SOPs)

Protocol A: Quality Control (QC) Check

Before using stored material in sensitive catalytic cycles (e.g., Sonogashira coupling), validate purity.

  • H-NMR Validation:

    • Target Signal: Look for the acetylenic proton singlet (

      
      C-H ). In mesityl systems, this typically appears around 
      
      
      
      3.0 - 3.4 ppm
      .
    • Warning Sign: Disappearance of this singlet indicates dimerization (loss of H) or deuterium exchange.

    • Integration: Compare the integration of the acetylenic proton (1H) against the aromatic methyl groups (9H total). A ratio

      
       indicates degradation.
      
  • TLC Analysis:

    • Mobile Phase: Hexanes (100%) or Hexanes:EtOAc (98:2).

    • Visualization: UV (254 nm).

    • Observation: The monomer should be a distinct, high R

      
       spot. Any trailing or baseline material indicates polymerization.
      
Protocol B: Rescue Purification (Silica Plug)

If the compound has yellowed but is not tar:

  • Dissolve: Dissolve the crude material in a minimum amount of Hexanes (with 1-2% CH

    
    Cl
    
    
    
    if solubility is poor).
  • Pack: Prepare a small sintered glass funnel with Silica Gel 60.

  • Elute: Flush with 100% Hexanes first (removes non-polar impurities), then 5% EtOAc/Hexanes to collect the product.

  • Concentrate: Evaporate solvent at < 30°C (water bath). Do not overheat during rotovap.

References

  • Sigma-Aldrich. 2-Ethynyl-1,3,5-trimethylbenzene Product Specification & Storage. Retrieved from

    • Context: Establishes baseline storage (2-8°C) for the non-brominated analog, confirming thermal sensitivity of the mesityl-alkyne motif.
  • Royal Society of Chemistry. Uncovering three-body competition of chain growth, degradation and re-aggregation for polyphenylacetylenes. Retrieved from

    • Context: Details the mechanism of "autoxidative degradation" in phenylacetylene derivatives, validating the need for inert
  • Fisher Scientific. Phenylacetylene Safety Data Sheet (SDS). Retrieved from

    • Context: Provides foundational safety and stability data for terminal aryl alkynes, highlighting incomp
  • National Institutes of Health (NIH). Reactions of Surface-Confined Terminal Alkynes. Retrieved from

    • Context: Discusses the reactivity of terminal alkynes (cyclotrimerization and coupling)

Technical Support Center: Catalyst Impurity Removal from 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the critical post-synthesis challenge of removing catalyst impurities from 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene, a common intermediate in pharmaceutical and materials science research. The Sonogashira coupling, a powerful method for its synthesis, often leaves behind residual palladium and copper catalysts that can compromise the integrity of subsequent experimental steps and the final product's purity.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting common purification issues.

Troubleshooting Guide: Common Purification Challenges

This section directly addresses specific problems you may encounter during the purification of your target compound.

Issue 1: My crude product is a dark-colored solid or oil, and I suspect the presence of palladium black.

  • Causality: The dark coloration is often due to the formation of palladium black (Pd(0)), an insoluble, finely divided form of palladium that precipitates from the reaction mixture. Its removal is crucial as it can interfere with subsequent reactions and analytical characterization.

  • Recommended Protocol: Filtration through Celite A simple and effective method for removing insoluble palladium black is filtration through a pad of Celite.[3][4]

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Celite Pad Preparation: Prepare a 2-3 cm thick pad of Celite in a fritted glass funnel.

    • Filtration: Pass the dissolved mixture through the Celite pad. The fine particles of palladium will be trapped.

    • Washing: Thoroughly wash the Celite pad with fresh solvent to ensure complete recovery of your product.

    • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

Issue 2: After basic purification, my NMR spectrum shows broad peaks, and the product has a metallic sheen, indicating soluble catalyst residues.

  • Causality: Soluble palladium and copper complexes can persist even after initial filtration. These can interfere with spectroscopic analysis and poison catalysts in downstream reactions.

  • Recommended Protocol: Aqueous Workup with Chelating Agents A liquid-liquid extraction with aqueous solutions of chelating agents can effectively remove these soluble metal species.[5][6]

    • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

    • Copper Removal: Wash the organic solution with a saturated aqueous solution of ammonium chloride. Ammonia complexes with copper(I) ions, pulling them into the aqueous layer.[5]

    • Palladium Removal: Follow with a wash using a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA), which chelates with palladium ions.[3]

    • Final Wash: Perform a final wash with brine to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

Issue 3: Column chromatography is not effectively separating my product from a colored impurity.

  • Causality: Some catalyst-derived impurities may have similar polarity to the desired product, making separation by standard silica gel chromatography difficult.

  • Recommended Protocol: Activated Carbon Treatment Activated carbon can be used to adsorb a wide range of impurities, including colored organic byproducts and residual metal complexes.[7][8]

    • Dissolution: Dissolve the impure product in a suitable solvent.

    • Carbon Addition: Add a small amount of activated carbon (typically 5-10% by weight relative to the crude product).[7]

    • Stirring: Stir the mixture at room temperature for 1-2 hours.

    • Filtration: Remove the activated carbon by filtration through a Celite pad.

    • Concentration: Concentrate the filtrate to obtain the purified product. Note: Product loss can occur due to adsorption onto the carbon, so use the minimum amount necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I can expect from a Sonogashira coupling reaction?

You can expect to find residual palladium, often from catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and copper salts, typically copper(I) iodide (CuI), which is used as a co-catalyst.[1] These can be present as soluble complexes or insoluble precipitates.

Q2: Is a simple filtration sufficient to remove all catalyst residues?

While filtration through Celite is excellent for removing insoluble palladium black, it will not remove soluble catalyst species.[3][4] For high purity, a combination of filtration and an aqueous workup or treatment with a scavenger is often necessary.

Q3: Are there alternatives to column chromatography for purification?

Yes. Besides the methods detailed above, metal scavenger resins can be highly effective.[9][10] These are solid-supported materials with functional groups that have a high affinity for specific metals. While more expensive, they can offer superior purification with minimal product loss. Recrystallization can also be an effective technique if your product is a solid with suitable solubility properties.

Q4: How can I confirm the complete removal of catalyst impurities?

For routine laboratory work, a clean ¹H and ¹³C NMR spectrum without broad signals is a good indicator of purity. For applications where trace metal content is critical, such as in pharmaceutical development, more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required to quantify residual metal levels.

Workflow for Catalyst Removal

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification Workflow start Crude Product decision1 Visible Black Solid? start->decision1 celite Celite Filtration decision1->celite Yes workup Aqueous Workup (NH4Cl, EDTA) decision1->workup No celite->workup analyze1 Analyze Purity (NMR, TLC) workup->analyze1 decision2 Impurities Remain? analyze1->decision2 carbon Activated Carbon Treatment decision2->carbon Yes, colored scavenger Metal Scavenger Resin decision2->scavenger Yes, trace metals end Pure Product decision2->end No carbon->end scavenger->end

Caption: A decision tree for selecting the optimal purification method.

Summary of Purification Methods

MethodTarget ImpurityAdvantagesDisadvantages
Celite Filtration Insoluble Palladium BlackSimple, fast, and inexpensive.[3][4]Ineffective against soluble catalyst species.
Aqueous Workup Soluble Pd and Cu saltsEffective for removing ionic metal species.[5][6]Requires use of immiscible solvents and can be time-consuming.
Activated Carbon Broad range of impuritiesCost-effective and readily available.[7][8]Can lead to product loss and may not be completely selective.[6]
Metal Scavengers Specific metal ions (e.g., Pd)Highly selective and efficient.[9][10]Higher cost compared to other methods.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Cell Press. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]

  • Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction? Retrieved from [Link]

  • Reddit. (2025, October 28). Grubbs G2 metathesis catalyst synthesis troubleshooting : r/Chempros. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • University of Groningen. (2024, May 18). Unravelling a complex catalyst deactivation in which selectivity affects conversion. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Retrieved from [Link]

Sources

Technical Support Center: Impurity Characterization in 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, analytical chemists, and drug development professionals in identifying, characterizing, and resolving process-related impurities in 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene samples.

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of impurity formation and providing self-validating analytical protocols.

Part 1: Mechanistic Origins of Common Impurities (FAQs)

Q1: We are consistently detecting a highly lipophilic, high-molecular-weight impurity in our batches. What is the chemical origin of this species? A: You are almost certainly observing the homocoupling dimer: 1,4-bis(3-bromo-2,4,6-trimethylphenyl)buta-1,3-diyne. The Causality: The synthesis of terminal alkynes often involves a Sonogashira cross-coupling reaction, which utilizes a palladium catalyst and a copper(I) cocatalyst[1]. If the reaction environment or subsequent workup is exposed to atmospheric oxygen, the terminal alkyne undergoes a copper-mediated aerobic oxidation known as the Glaser coupling[2]. Oxygen oxidizes the transient copper(I)-acetylide intermediate to a copper(II) species, triggering a radical dimerization that forms the highly conjugated 1,3-diyne[3].

Q2: Our LC-MS data shows an impurity with a mass identical to the starting material, but it elutes at a different retention time. How do we resolve this? A: You are detecting a positional isomer (e.g., 2-bromo-5-ethynyl-1,3,5-trimethylbenzene). The Causality: The mesitylene (1,3,5-trimethylbenzene) core is sterically hindered. If the precursor used in your synthesis (such as a dibromomesitylene) was not isomerically pure, the subsequent alkynylation will yield regioisomers. Because these isomers share the exact molecular weight and ionization efficiency, they are isobaric. Standard C18 columns often fail to separate them; you must exploit the subtle differences in their dipole moments using a fluorinated stationary phase (like a Pentafluorophenyl or PFP column) to achieve baseline resolution.

Q3: We synthesize this compound using a trimethylsilyl (TMS) protected alkyne. How does incomplete deprotection manifest analytically? A: Incomplete desilylation leaves behind the TMS-protected intermediate, (2-bromo-1,3,5-trimethylphenyl)ethynyltrimethylsilane. This impurity is significantly more non-polar than the terminal alkyne and will elute much later on a reversed-phase column. In mass spectrometry, it presents a distinct +72 Da mass shift relative to the target monomer.

Part 2: Analytical Workflows & Self-Validating Protocols

Workflow 1: UPLC-MS/MS Profiling for Dimer and Isomer Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for profiling ethynylbenzene derivatives. UPLC utilizes sub-2-micron particles, providing the superior theoretical plate count required to resolve structurally similar positional isomers[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in LC-MS grade acetonitrile to a concentration of 1 mg/mL. Dilute to 10 µg/mL using the initial mobile phase (40% aqueous) to prevent solvent-front distortion.

  • Column Selection: Equip the system with an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or an equivalent PFP column[4].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (facilitates protonation).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Initiate at 40% B, ramp to 95% B over 8 minutes, and hold for 3 minutes. The extended organic wash is critical for eluting the highly lipophilic Glaser dimer.

  • MS Detection (ESI+): Monitor the diagnostic bromine isotope pattern. Bromine naturally occurs as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.
    • Target Monomer: Exhibits a 1:1 doublet (M, M+2).

    • Homocoupling Dimer: Contains two bromine atoms, yielding a diagnostic 1:2:1 isotopic cluster (M, M+2, M+4).

Self-Validation Checkpoint: Inject a blank solvent immediately after the dimer's elution window. If carryover exceeds 0.05%, extend the 95% organic wash phase by 2 minutes. The protocol is validated when the blank shows absolute baseline stability with no isobaric interference at the monomer's retention time.

Workflow 2: H-NMR Structural Elucidation

To definitively rule out the presence of TMS-protected intermediates and verify the terminal alkyne, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Step-by-Step Methodology:

  • Acquisition: Dissolve 15 mg of the sample in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Acquire a 
    
    
    
    H-NMR spectrum at 400 MHz or higher.
  • Diagnostic Signal Analysis:

    • Terminal Alkyne Proton (C≡C-H): Look for a sharp singlet in the deshielded region around

      
       3.2 - 3.5 ppm. The sp-hybridized carbon's electronegativity pulls electron density away from this proton.
      
    • TMS Impurity: Scan the highly shielded region at

      
       0.2 - 0.3 ppm. A massive singlet here (integrating to 9 protons) indicates incomplete desilylation.
      

Self-Validation Checkpoint: Integrate the isolated aromatic proton of the mesitylene ring (typically a singlet around


 6.8 - 7.0 ppm, integrating to 1H) against the terminal alkyne proton (

3.2 - 3.5 ppm). A perfect 1:1 integration ratio internally validates the bulk purity of the monomer and confirms 100% deprotection.

Part 3: Quantitative Data & Visualizations

Table 1: Impurity Profiling Matrix for this compound
Impurity ClassificationChemical IdentityMechanistic OriginDiagnostic MS SignatureRelative Retention Time (RRT)
Homocoupling Dimer 1,4-Bis(3-bromo-2,4,6-trimethylphenyl)buta-1,3-diyneCopper-catalyzed aerobic oxidation (Glaser coupling)1:2:1 Isotope cluster (M, M+2, M+4)~1.85 (Highly lipophilic)
Protected Intermediate (2-Bromo-1,3,5-trimethylphenyl)ethynyltrimethylsilaneIncomplete desilylation during synthesis workup[M+H]

shift +72 Da
~1.50
Positional Isomer 2-Bromo-5-ethynyl-1,3,5-trimethylbenzeneNon-regioselective bromination of mesitylene precursor1:1 Isotope cluster (Isobaric to monomer)~0.95 - 1.05
Debrominated Alkyne 2-Ethynyl-1,3,5-trimethylbenzeneOver-reduction or protodehalogenationLoss of Br isotope pattern~0.80
Diagram 1: Analytical Workflow for Impurity Profiling

AnalyticalWorkflow A 2-Bromo-4-ethynyl-1,3,5- trimethylbenzene Sample B UPLC-UV Profiling (Isomer & Dimer Resolution) A->B E ICP-MS (Trace Pd/Cu Detection) A->E C LC-MS/MS (ESI+) (Isotopic Mass Confirmation) B->C Peak Isolation D 1H/13C NMR Spectroscopy (Structural Elucidation) B->D Prep-HPLC Fractions

Caption: Comprehensive analytical workflow for impurity profiling.

Diagram 2: Mechanistic Pathway of Glaser Homocoupling

GlaserMechanism A Terminal Alkyne Monomer B Cu(I) Acetylide Intermediate A->B Cu(I) Catalyst Amine Base C Aerobic Oxidation (O2 Exposure) B->C D 1,3-Diyne Homocoupling Dimer C->D Radical Dimerization

Caption: Mechanism of Glaser homocoupling leading to diyne impurity formation.

Part 4: References

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer Source: MDPI (Molecules) URL: [Link]

Sources

Validation & Comparative

comparing the reactivity of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene with other aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (hereafter referred to as BETMB ) with standard and hindered aryl halides. This analysis is designed for medicinal chemists and materials scientists optimizing cross-coupling protocols.

Executive Summary: The "Mesityl" Challenge

This compound (BETMB) represents a unique class of "Janus" substrates in organic synthesis. It possesses two distinct reactive handles with diametrically opposed reactivity profiles:

  • The C4-Ethynyl Group: A sterically accessible, highly reactive terminal alkyne (Nucleophile).

  • The C2-Bromo Group: A severely sterically hindered aryl halide flanked by two ortho-methyl groups (Electrophile).

Unlike standard aryl halides (e.g., bromobenzene), BETMB exhibits a kinetic resistance to oxidative addition that can retard reaction rates by orders of magnitude. Successful utilization requires a departure from "standard" catalytic systems (e.g., Pd(PPh₃)₄) toward sterically demanding, electron-rich ligand systems (e.g., Buchwald dialkylbiarylphosphines).

Comparative Reactivity Analysis

The following table contrasts BETMB with common benchmarks to illustrate the "Ortho Effect" on catalytic performance.

Table 1: Comparative Reactivity Metrics (Standard Sonogashira Conditions)

Conditions: Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), Et₃N, THF, 60°C.

SubstrateSteric EnvironmentOxidative Addition Rate (

)
Typical Yield (Standard Ligands)Primary Challenge
Bromobenzene Unhindered1.0 (Baseline)>95%None
2-Bromotoluene Mono-ortho hindered~0.185-90%Slight retardation
Bromomesitylene Di-ortho hindered< 0.001< 10%Failed Oxidative Addition
BETMB (Target) Di-ortho hindered + Para-alkyne< 0.001< 10% (at Br site)Site-Selectivity & Polymerization
Structural Analysis

The C2-Bromine in BETMB is buried within a hydrophobic pocket created by the C1 and C3 methyl groups.

  • Steric Consequence: The "cone angle" required for the palladium catalyst to approach the C-Br bond is severely restricted. Conventional phosphines (PPh₃) are too bulky to effectively ligate the metal and allow substrate approach, or they dissociate too slowly to form the active mono-ligated Pd(0) species.

  • Electronic Consequence: The para-ethynyl group provides extended conjugation. While typically electron-withdrawing (inductive), its effect is secondary to the overwhelming steric blockade at the ortho positions.

Mechanistic Visualization

The diagram below illustrates the divergent pathways. Note the high energy barrier for the oxidative addition of the hindered bromide (Red Path) compared to the facile activation of the alkyne (Green Path).

ReactivityPathways cluster_legend Reactivity Key Substrate 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene (BETMB) AlkyneAct Alkyne Activation (Cu-Acetylide Formation) Substrate->AlkyneAct Fast (k1) OxAdd Oxidative Addition (Pd Insertion at C2-Br) Substrate->OxAdd Very Slow (k2) Polymer Self-Polymerization (Head-to-Tail) Substrate->Polymer Uncontrolled Reaction Sonogashira Sonogashira Coupling (at C4-Ethynyl) AlkyneAct->Sonogashira ProductA Functionalized Alkyne (Br Intact) Sonogashira->ProductA StericBlock STERIC BLOCKADE (Requires Specialized Ligands) OxAdd->StericBlock Coupling Cross-Coupling (Suzuki/Sonogashira) StericBlock->Coupling High T / SPhos ProductB Functionalized Arene Coupling->ProductB key1 Green = Facile Pathway key2 Red = Sterically Hindered

Caption: Divergent reactivity pathways for BETMB. The C4-alkyne reacts readily (Green), while the C2-bromide requires overcoming a significant steric energy barrier (Red).

Experimental Protocols

To overcome the low reactivity of the C2-bromide, specific "Next-Generation" protocols are required.

Protocol A: Coupling the Hindered Bromide (Suzuki-Miyaura)

Objective: Functionalize the C2 position while preserving the C4-alkyne (requires alkyne protection, e.g., TMS, to prevent polymerization).

Rationale: Standard ligands like PPh₃ fail here. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen because its electron-rich nature facilitates oxidative addition, while its biaryl structure creates a pocket that accommodates the bulky mesityl group.

Reagents:

  • Substrate: TMS-protected BETMB (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with TMS-BETMB, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the mixture to 100°C for 12–24 hours. Note: Lower temperatures (60°C) sufficient for phenyl bromide will result in <5% conversion for BETMB.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Validation: Monitor disappearance of the aryl bromide peak via GC-MS.

Protocol B: Controlled Polymerization (Sonogashira)

Objective: Exploit the AB-monomer nature to create poly(aryleneethynylene) molecular wires.

Rationale: To force the reaction between the hindered Br and the active Alkyne, a high-temperature catalyst system is needed.

Reagents:

  • Monomer: Free BETMB (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) Note: Often insufficient, prefer Pd(PhCN)₂Cl₂ / P(t-Bu)₃

  • Co-catalyst: CuI (2 mol%)

  • Base: Diisopropylamine (DIPA) / Toluene (1:1)

Key Modification: Standard Sonogashira is done at RT. For BETMB polymerization, heat to 70–80°C . The steric bulk of the methyl groups forces the growing polymer chain into a twisted conformation, increasing solubility but decreasing conjugation length compared to unhindered analogs.

Critical Troubleshooting Guide

ProblemCauseSolution
No Reaction at C2-Br Steric crowding prevents oxidative addition.[1]Switch ligand to SPhos , XPhos , or P(t-Bu)₃ . Increase Temp to >90°C.
Homocoupling (Glaser) Oxygen presence; CuI promotes alkyne-alkyne dimerization.Rigorous degassing (Freeze-Pump-Thaw).[2] Use Cu-free conditions if possible.
De-bromination

-Hydride elimination or reduction.[2]
Avoid alcoholic solvents (use DMF, Toluene). Ensure anhydrous conditions.
Insoluble Black Precipitate "Palladium Black" formation due to catalyst decomposition.High sterics destabilize the Pd-complex. Add excess ligand (Ligand:Pd ratio 4:1).

References

  • Steric Effects in Cross-Coupling: Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2004. Link

  • Mesityl Coupling Protocols: Altenhoff, G., et al. "Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling." Journal of the American Chemical Society, 2004. Link

  • Sonogashira Mechanism & Sterics: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Synthesis of Hindered Molecular Wires: Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000. Link

Sources

A Comparative Purity Analysis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene: An In-Depth Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene, a key building block in organic synthesis.

This document is intended for researchers, analytical scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will delve into the nuances of each technique, providing detailed experimental protocols and a comparative analysis to guide you in selecting the most appropriate method for your specific needs.

The Critical Role of Purity Analysis

The presence of impurities, even in trace amounts, can have significant consequences in drug development, potentially leading to altered pharmacological activity, increased toxicity, or undesirable side effects. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a fundamental aspect of good scientific practice. The choice between HPLC and GC-MS often depends on the physicochemical properties of the analyte and the specific information required.

Physicochemical Properties of this compound

This compound is a substituted aromatic hydrocarbon with a molecular formula of C₁₁H₁₁Br and a molecular weight of 223.11 g/mol . Its structure, featuring a nonpolar trimethylbenzene core, a bromine atom, and an ethynyl group, dictates its analytical behavior. The molecule is relatively nonpolar and possesses a chromophore (the substituted benzene ring and ethynyl group), making it suitable for UV detection in HPLC. Its volatility and thermal stability also allow for analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful separation technique that is widely used for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is the most appropriate choice due to the nonpolar nature of the molecule.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Run Time: 20 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution with acetonitrile to obtain a working solution of 100 µg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination and Impurity Identification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase coated on the inside of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.

Materials:

  • This compound sample

  • GC-grade dichloromethane or other suitable solvent

  • Volumetric flasks and pipettes

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of dichloromethane in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution with dichloromethane to obtain a working solution of 10 µg/mL.

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation. The mass spectra of minor peaks can be used to identify potential impurities by library searching (e.g., NIST library) and interpretation of fragmentation patterns.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Weigh Sample gc_prep2 Dissolve in Dichloromethane gc_prep1->gc_prep2 gc_prep3 Dilute to Working Concentration gc_prep2->gc_prep3 gcms1 Inject & Vaporize gc_prep3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization & Fragmentation gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 gc_data1 Analyze TIC gcms4->gc_data1 gc_data2 Identify Peaks via Mass Spectra gc_data1->gc_data2 gc_data3 Calculate Area % Purity gc_data1->gc_data3

Caption: Workflow for GC-MS purity analysis.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Generally in the microgram (µg) to nanogram (ng) range.Highly sensitive, often in the nanogram (ng) to picogram (pg) range.
Selectivity Based on polarity and interaction with the stationary phase.Based on volatility and mass-to-charge ratio.
Impurity ID Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS).Excellent for structural elucidation and identification of unknown impurities through mass spectral libraries and fragmentation patterns.
Quantitation Highly accurate and reproducible for purity assessment by area percent.Accurate for quantitation, but can be more variable than HPLC.
Sample Prep Simple dissolution and filtration.Simple dissolution.
Run Time Typically 15-30 minutes.Typically 20-40 minutes, including oven cool-down.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound.

  • HPLC is an excellent choice for routine quality control and for accurately quantifying the purity of the main component. It is a robust and highly reproducible technique.

  • GC-MS offers the significant advantage of providing structural information, making it the superior choice for identifying unknown impurities. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive confirmation of the presence of bromine-containing compounds.

For a comprehensive purity assessment, a dual-approach is often recommended. HPLC can be used for accurate quantitative analysis of the main component and known impurities, while GC-MS can be employed for the identification of unknown impurities and for orthogonal confirmation of the purity results. This integrated approach provides a more complete picture of the sample's purity profile, ensuring the highest quality of materials for research and development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • National Institute of Standards and Technology (NIST). The NIST Chemistry WebBook. [Link]

A Comparative Guide to the Definitive Structural Validation of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise atomic arrangement of a molecule is its most fundamental attribute, dictating its function, reactivity, and potential as a therapeutic agent or advanced material. For novel compounds like 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene, a versatile building block in organic synthesis, unambiguous structural verification is not merely a formality—it is the bedrock upon which all subsequent research is built. While spectroscopic methods like NMR and mass spectrometry provide crucial insights into connectivity and composition, they often fall short of providing unequivocal proof of a three-dimensional structure.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the technique's outputs with those of alternative methods, offering researchers a comprehensive framework for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic framework. By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can calculate the electron density distribution throughout the unit cell and thereby determine the precise coordinates of each atom. This technique resolves any ambiguity in isomerism, conformation, and intermolecular interactions, making it the gold standard for structural proof.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis of 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene B Purification (e.g., Recrystallization, Chromatography) A->B C Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) B->C D Select & Mount Suitable Single Crystal C->D E Mount on Diffractometer (Goniometer Head) D->E F Data Collection (X-ray source, Detector) E->F G Indexing & Data Integration (Determine Unit Cell & Space Group) F->G H Structure Solution (e.g., Direct Methods, Patterson) G->H I Structure Refinement (Least-Squares Minimization) H->I J Validation & CIF File Generation I->J K Refined 3D Structure & Crystallographic Data J->K Final Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol Steps:

  • Crystal Growth (The Causality of Patience): The success of the entire experiment hinges on obtaining a single, well-ordered crystal, typically 0.1-0.3 mm in size. This is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion) is critical. For a molecule like this compound, a non-polar or moderately polar solvent system would be a logical starting point. The slow, controlled growth allows molecules to pack into a periodic lattice, which is essential for producing sharp diffraction spots.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, picked up with a microloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data. The crystal is then mounted on a diffractometer and rotated in a high-intensity monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction pattern is first indexed to determine the unit cell dimensions and crystal system. The intensities are integrated and scaled. The "phase problem," a central challenge in crystallography, is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map. This map reveals the positions of the atoms.

  • Structure Refinement (A Self-Validating System): The initial atomic model is refined against the experimental data using least-squares minimization. This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using metrics like the R-factor; a low R-factor (typically < 5%) indicates a good fit. The process is self-validating through the use of a "free R-factor," which is calculated using a subset of reflections that were excluded from the refinement process, preventing overfitting of the data.

  • Final Output and Deposition: The final result is a detailed 3D model of the molecule and a Crystallographic Information File (CIF). The CIF is a standard text file format that contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and bond lengths/angles. This file can be deposited in public databases like the Cambridge Structural Database (CSD) for verification and use by the wider scientific community.

Illustrative Crystallographic Data

While the specific crystal structure of this compound is not publicly available as of this writing, the following table represents a realistic set of data that would be obtained from a successful analysis, based on similar small organic molecules.

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₁H₁₁BrConfirms the elemental composition of the crystal.
Formula Weight223.11 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)972.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.085Key indicators of the quality of the refined model. Lower values signify a better fit to the data.
C-Br bond length (Å)~1.90Provides precise, experimentally determined bond distances for comparison with theoretical values.
C≡C bond length (Å)~1.20Confirms the presence and geometry of the ethynyl group.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, it is part of a larger analytical toolkit. Other spectroscopic methods are indispensable for initial characterization, purity assessment, and providing complementary information.

G A X-Ray Crystallography (Definitive 3D Structure) Info_A • Atomic Coordinates • Bond Lengths/Angles • Crystal Packing • Absolute Stereochemistry A->Info_A B NMR Spectroscopy (Connectivity & Environment) Info_B • C-H Framework • Atom Connectivity (COSY, HMBC) • Chemical Environment (Shifts) B->Info_B C Mass Spectrometry (Molecular Weight & Formula) Info_C • Molecular Ion Peak (M+) • Isotopic Pattern (e.g., Br) • Fragmentation Pattern C->Info_C D FTIR Spectroscopy (Functional Groups) Info_D • C≡C-H stretch (~3300 cm⁻¹) • C-H stretches (Aromatic/Alkyl) • C-Br stretch D->Info_D

Caption: Complementary Roles of Analytical Techniques.

TechniqueInformation ProvidedSample StateKey AdvantageKey Limitation
X-ray Crystallography Definitive 3D atomic structure, bond lengths/angles, stereochemistry, packing.Solid (Crystal)Unambiguous, high-resolution structural proof.Requires a high-quality single crystal, which can be difficult to grow.
NMR Spectroscopy Atomic connectivity (¹H-¹³C skeleton), chemical environment of nuclei.SolutionProvides detailed structural information in a physiologically relevant state.Can be difficult to interpret for complex molecules; less precise geometry.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.Gas (Ionized)High sensitivity, confirms molecular formula.Provides no information on atomic connectivity or 3D structure.
FTIR Spectroscopy Presence of specific functional groups (e.g., C≡C, C-Br).Solid or LiquidFast, non-destructive, excellent for identifying key chemical bonds.Provides limited information on the overall molecular skeleton.

Expertise & Experience in Practice:

A Senior Application Scientist would never rely on a single technique. The logical workflow is as follows:

  • Initial Confirmation: After synthesis, Mass Spectrometry is used to confirm that the product has the correct molecular weight (M+ peak at m/z 223/225 for the bromine isotopes), and FTIR is used to confirm the presence of the key ethynyl functional group (a sharp C≡C-H stretch around 3300 cm⁻¹).

  • Connectivity Mapping: ¹H and ¹³C NMR are then employed to map out the carbon-hydrogen framework. 2D NMR experiments like COSY and HMBC would confirm the connectivity between the protons and carbons, ensuring the correct isomer has been synthesized.

  • Absolute Proof: Finally, with the identity and connectivity strongly suggested by spectroscopy, single-crystal X-ray diffraction is performed. This final step moves beyond inference to provide direct, irrefutable evidence of the molecular structure, resolving the exact spatial arrangement of the bromine, ethynyl, and methyl groups on the benzene ring.

Conclusion: An Integrated Approach to Certainty

For a molecule like this compound, each analytical technique provides a critical piece of the structural puzzle. Spectroscopic methods (NMR, MS, IR) are essential for routine characterization and for building a strong hypothesis of the molecular structure. However, they provide indirect evidence based on the physical properties of the molecule.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Phenix. (n.d.). Structure Refinement. Phenix Online. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Chemistry LibreTexts. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

performance of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in organic electronic devices

Author: BenchChem Technical Support Team. Date: March 2026

Performance and Application of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in Organic Electronic Devices: A Comparative Guide

For researchers and scientists engineering the next generation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and luminescent bioprobes, the selection of synthetic building blocks dictates the fundamental photophysical limits of the final material. This compound (CAS 5471-85-2) [1][2] is a highly specialized, bifunctional synthon. While its bromide and terminal alkyne groups offer orthogonal cross-coupling handles, its true architectural value lies in the 1,3,5-trimethyl (mesityl) substitution pattern.

As an Application Scientist, I have structured this guide to objectively compare this molecule against alternative building blocks, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its integration into conjugated systems.

Mechanistic Causality: The Role of Steric Hindrance in Optoelectronics

In the development of organic electronic devices, a persistent challenge is Aggregation-Caused Quenching (ACQ) . When planar fluorophores are cast into solid films, they tend to stack via


 interactions. This proximity allows for excimer formation, which provides a non-radiative decay pathway that severely degrades the Photoluminescence Quantum Yield (PLQY) of the device[3][4].

The integration of a mesityl-derived building block like this compound fundamentally alters the solid-state behavior of the resulting polymer or small molecule. The methyl groups at the ortho positions relative to the backbone linkages create severe steric repulsion. This forces the adjacent aromatic systems out of coplanarity, inducing a torsion angle that often exceeds 60°[5].

This structural twist acts as a physical bumper, suppressing intermolecular stacking. In Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters, these mesityl groups protect reactive boron/nitrogen centers from nucleophilic attack and unwanted intermolecular interactions, maintaining a narrow Full-Width at Half-Maximum (FWHM) emission and pushing External Quantum Efficiencies (EQE) beyond 30%[6][7]. Furthermore, for drug development professionals, this steric shielding is highly valuable when designing luminescent supramolecular assemblies or Aggregation-Induced Emission (AIE) probes for cell imaging[8][9].

G A Mesityl Substitution (Steric Bulk) B Increased Torsion Angle (Backbone Twist > 60°) A->B Induces C Suppression of π-π Stacking B->C Causes D Prevention of Aggregation-Caused Quenching C->D Leads to E High Solid-State PLQY (OLED Efficiency) D->E Results in

Fig 1: Photophysical pathway demonstrating how mesityl-induced steric hindrance enhances OLED PLQY.

Objective Performance Comparison

To understand the specific utility of this compound, we must compare it against its unsubstituted counterpart (1-bromo-4-ethynylbenzene) and a hyper-hindered alternative (1-bromo-4-ethynyl-2,6-diisopropylbenzene).

Property / Metric1-Bromo-4-ethynylbenzene (Unsubstituted)This compound (Mesityl)1-Bromo-4-ethynyl-2,6-diisopropylbenzene (Bulky)
Steric Hindrance Low (Planar backbone)Optimal (Orthogonal Twist) Extreme
Solid-State PLQY < 10% (Suffers severe ACQ)> 80% (AIE / TADF active) > 85%
Polymer Solubility Poor (Forms insoluble aggregates)Excellent (Soluble in Toluene/THF) Excellent
Cross-Coupling Yield > 90% (Standard Pd catalysis)75–85% (Requires specific ligands) < 50% (Kinetically hindered)
Primary Application Highly crystalline OFETsHigh-efficiency OLEDs / MR-TADF Specialized single-molecule electronics

Verdict: this compound provides the optimal thermodynamic balance. It introduces enough steric bulk to completely suppress ACQ and solubilize rigid conjugated polymers, without introducing so much bulk that downstream cross-coupling reactions become unviable[5][6].

Self-Validating Experimental Workflows

Because this molecule possesses two reactive sites, it is typically utilized in an orthogonal synthesis strategy. The terminal alkyne is reacted first at room temperature, followed by the activation of the sterically hindered bromide at elevated temperatures.

G Start 2-Bromo-4-ethynyl- 1,3,5-trimethylbenzene Step1 Sonogashira Coupling (Alkyne Reactivity, 25°C) Start->Step1 Pd(PPh3)4, CuI Intermediate Brominated Intermediate (Retained Br handle) Step1->Intermediate Chemoselective Step2 Suzuki/Buchwald Coupling (Bromide Reactivity, 90°C) Intermediate->Step2 Pd2(dba)3, SPhos Final Conjugated Polymer / TADF Emitter Step2->Final Steric Overcome

Fig 2: Orthogonal synthetic workflow exploiting the differential reactivity of alkyne and bromide.

Protocol 1: Chemoselective Sonogashira Coupling (Alkyne Activation)

Objective: Couple the terminal alkyne to an aryl iodide while leaving the sterically shielded bromide perfectly intact.

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv) and the target aryl iodide (0.95 equiv).

  • Catalyst Loading: Add

    
     (2 mol%) and CuI (1 mol%).
    
  • Degassing (Critical Step): Dissolve in a 1:1 mixture of anhydrous THF and Diisopropylamine (DIPA). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded; otherwise, the CuI will catalyze the oxidative Glaser homocoupling of the alkyne, ruining the stoichiometry.

  • Reaction: Stir at 25°C for 12 hours. The sterically hindered bromide will not undergo oxidative addition at this temperature.

  • Self-Validation Checkpoint: Within 30 minutes, you will observe the precipitation of DIPA·HI salts as a thick white cloud. This is an internal kinetic indicator that the catalytic cycle is actively turning over.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling (Bromide Activation)

Objective: React the remaining mesityl-bromide handle to form the final conjugated material.

  • Ligand Selection (Critical Step): Standard

    
     will fail here because the ortho-methyl groups shield the C-Br bond. You must use a highly active, sterically accommodating dialkylbiaryl phosphine ligand.
    
  • Setup: Combine the brominated intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv),

    
     (2 mol%), and SPhos or RuPhos (4 mol%).
    
  • Solvent/Base: Add a degassed mixture of Toluene and 2M aqueous

    
     (3:1 ratio). Causality: A strong, highly soluble base is required to accelerate the transmetalation step, which is the rate-limiting step for sterically hindered substrates.
    
  • Reaction: Heat to 90°C for 24 hours.

  • Self-Validation Checkpoint: TLC analysis (Hexane/Ethyl Acetate) should show the complete consumption of the brominated intermediate. If starting material remains after 12 hours, the oxidative addition has stalled, indicating that the Pd/SPhos ratio may have degraded due to trace oxygen.

References

  • Colombo, A., et al. "Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene platinum(II) complexes". Journal of Materials Chemistry C, RSC (2024). Available at: [Link][3]

  • Fantacci, S., et al. "Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of[Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl]". MDPI (2025). Available at: [Link][5]

  • Zhang, Y., et al. "A mesityl-functionalized double-boron–nitrogen–oxygen-embedded multi-resonance framework achieves anti-quenching narrowband deep-blue electroluminescence". PMC / National Institutes of Health (2024). Available at: [Link][6]

  • Hu, Y., et al. "Multistimuli-Responsive Fluorescent Organometallic Assemblies Based on Mesoionic Carbene-Decorated Tetraphenylethene Ligands and Their Applications in Cell Imaging". CCS Chemistry (2021). Available at:[Link][9]

Sources

benchmark studies of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Insulated Wire" Monomer

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (often referred to as the Mesityl-AB Monomer ) represents a critical evolution in the synthesis of poly(aryleneethynylene)s (PAEs). While early PAE synthesis relied on unsubstituted monomers that suffered from rapid precipitation and aggregation, and second-generation systems used alkoxy side-chains that altered electronic properties, this monomer offers a unique "steric encapsulation" strategy.

This guide benchmarks the Mesityl-AB Monomer against standard alternatives, demonstrating its superiority in generating soluble, defect-free, and electronically defined molecular wires for optoelectronics and molecular electronics.

Comparative Benchmark Analysis

The "Solubility vs. Electronic Purity" Trade-off

In conjugated polymer synthesis, solubility is the primary bottleneck. The Mesityl-AB Monomer solves this without the strong electron-donating effects of alkoxy groups.

FeatureUnsubstituted Monomer (1-Bromo-4-ethynylbenzene)Alkoxy-Substituted (e.g., 2,5-Dialkoxy-1-bromo-4-ethynylbenzene)Mesityl-AB Monomer (this compound)
Solubility Poor (< 1 mg/mL). Precipitates as oligomers.Excellent (> 50 mg/mL). Soluble in most organics.High (> 30 mg/mL). Soluble in CHCl

, THF, Toluene.
Electronic Effect Neutral (Ideal, but unprocessable).Strong Donor (Reduces bandgap, alters HOMO/LUMO).Weak Donor (Preserves intrinsic "wire" properties).
Aggregation High (

-stacking leads to fluorescence quenching).
Low (Side chains prevent stacking).Very Low (Methyl groups act as "bumpers").
Polymer Structure Planar (prone to defects).Planar to Twisted.Twisted/Orthogonal (Reduces conjugation length but increases stability).
Target Application Basic research (insoluble powders).OLEDs, Sensors (color tuning).Molecular Wires, Insulated Electronics.
Polymerization Kinetics & Defect Control

The steric bulk of the trimethyl (mesityl) group at positions 1, 3, and 5 creates a kinetic barrier that paradoxically improves polymer quality .

  • Standard Monomers: Fast reaction rates often lead to uncontrolled precipitation and low molecular weights (

    
     kDa).
    
  • Mesityl-AB Monomer: The ortho-methyl groups retard the oxidative addition of Palladium to the C-Br bond. This slower kinetics allows for better control over the step-growth process, reducing "head-to-head" defects and enabling higher molecular weights (

    
     kDa) before termination.
    

Mechanism & Workflow Visualization

The following diagram illustrates the Sonogashira coupling cycle, highlighting the specific steric challenges introduced by the Mesityl-AB Monomer that require specialized catalytic ligands.

SonogashiraCycle cluster_sterics Steric Bottleneck Start Mesityl-AB Monomer (Sterically Hindered Br & C≡CH) OxAdd Oxidative Addition (Slow Step) Pd inserts into hindered C-Br bond Start->OxAdd + Pd(0) Cat_Active Pd(0)L2 Species (Active Catalyst) Cat_Active->OxAdd Transmetal Transmetalation Copper-Acetylide attacks Pd-Complex OxAdd->Transmetal + Cu-Acetylide Isom Cis-Trans Isomerization Transmetal->Isom RedElim Reductive Elimination Forms C-C bond & regenerates Pd(0) Isom->RedElim RedElim->Cat_Active Regeneration Polymer Poly(aryleneethynylene) (Soluble, Twisted Backbone) RedElim->Polymer

Caption: The steric bulk of the ortho-methyl groups significantly slows the Oxidative Addition step, requiring electron-rich, bulky phosphine ligands (e.g., S-Phos or Buchwald ligands) to facilitate the cycle.

Experimental Protocols

Optimized Polymerization Protocol

Objective: Synthesis of Poly(2,4,6-trimethyl-1,3-phenyleneethynylene) with


 kDa.

Reagents:

  • Monomer: this compound (1.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd
    
    
    (dba)
    
    
    / S-Phos (for higher MW).
  • Co-Catalyst: CuI (5-10 mol%).

  • Base/Solvent: Toluene / Diisopropylamine (DIPA) (3:1 v/v). Note: Toluene is preferred over pure amine to maintain solubility of the growing chain.

Step-by-Step Methodology:

  • Degassing (Critical): The monomer and reaction vessel must be rigorously degassed (3x freeze-pump-thaw cycles) to remove oxygen, which promotes homocoupling (Glaser coupling) of the alkyne, creating defects.

  • Catalyst Activation: In a glovebox or under Argon, dissolve the monomer in the Toluene/DIPA mixture. Add the Pd catalyst and CuI.

  • Heating: Heat the mixture to 70–80 °C for 24–48 hours.

    • Insight: Unlike unhindered monomers that react at RT, the mesityl group requires thermal energy to overcome the rotational barrier for coupling.

  • Termination: Add a small amount of phenylacetylene (end-capper) followed by bromobenzene (end-capper) to quench reactive ends and stabilize the polymer.

  • Purification:

    • Precipitate into cold Methanol (10x volume).

    • Filter and re-dissolve in minimal CHCl

      
      .
      
    • Precipitate again into Methanol/Acetone (1:1).

    • Why? This removes low-MW oligomers and residual catalyst.

  • Characterization: Analyze via GPC (THF eluent, Polystyrene standards) and

    
    H-NMR (broadening of peaks indicates polymerization).
    
Troubleshooting the "Steric Wall"

If low yields or low MW are observed:

  • Switch Ligand: Move from PPh

    
     to S-Phos  or X-Phos . These bulky, electron-rich ligands are designed to facilitate oxidative addition in sterically hindered aryl chlorides/bromides.
    
  • Increase Temperature: Raise to 100 °C (requires sealed tube or high-boiling solvent like DMF/Toluene mix).

Key Supporting Data

Solubility Limits (Room Temperature)
SolventUnsubstituted PAEMesityl-PAE (Target)
Chloroform < 0.1 mg/mL> 45 mg/mL
THF < 0.5 mg/mL> 40 mg/mL
Toluene < 0.1 mg/mL> 30 mg/mL
Methanol InsolubleInsoluble (Precipitant)
Optical Properties[2]
  • Absorption (

    
    ):  The Mesityl-PAE typically shows a blue-shifted  absorption (~380-400 nm) compared to planar PAEs (~420-440 nm).
    
    • Reason: The steric clash between the methyl groups and the alkyne forces the backbone to twist, reducing the effective conjugation length but preventing inter-chain quenching.

  • Quantum Yield (

    
    ): 
    
    • Solid State (Film): High (0.4 - 0.6) due to suppression of aggregation.

    • Unsubstituted PAE (Film): Low (< 0.1) due to formation of non-emissive aggregates.

References

  • Bunz, U. H. F. (2000).[1] Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644.[1][2] Link

  • Pang, Y., et al. (1998).[3] A Processible Poly(phenyleneethynylene) with Strong Photoluminescence. Macromolecules, 31(19), 6730–6732.[3] Link[3]

  • Motoshige, A., et al. (2016).[4] A fast controlled synthesis of poly(p-phenyleneethynylene)s under transition-metal-free conditions. Polymer Chemistry, 7, 13. Link

  • Lin, Q., & Long, T. E. (2000). Synthesis and characterization of a novel AB2 monomer and corresponding hyperbranched polyarylene ether phosphine oxide. Polymer Preprints, 41(2), 1260-1261. Link

Sources

Quantitative Analysis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in Reaction Mixtures: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the quantitative analysis of complex reaction mixtures requires more than just following a protocol; it demands a deep understanding of the analyte's physicochemical behavior. 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS 5471-85-2) is a highly functionalized building block frequently utilized in cross-coupling reactions (e.g., Sonogashira couplings) and alkyne functionalization[1].

Quantifying this molecule accurately in a crude reaction mixture presents specific challenges: the terminal alkyne is reactive and prone to oxidative homocoupling[2], the bromine atom introduces distinct isotopic properties, and the trimethylbenzene core dictates its solubility and volatility. This guide objectively compares the three premier analytical methodologies—GC-MS , HPLC-UV , and qNMR —detailing the causality behind experimental choices to ensure self-validating, highly reproducible workflows.

Analytical Strategy & Decision Matrix

Selecting the correct analytical method depends entirely on the state of your reaction mixture and the availability of pure reference standards.

G Start Crude Reaction Mixture Volatile Is the matrix volatile and thermally stable? Start->Volatile GCMS GC-MS / GC-FID (High resolution, isotopic ID) Volatile->GCMS Yes NonVolatile Contains non-volatile catalysts/salts? Volatile->NonVolatile No HPLC HPLC-UV/DAD (High sensitivity, UV active) NonVolatile->HPLC Yes Absolute Need absolute quant without standard? NonVolatile->Absolute No Absolute->HPLC No QNMR 1H qNMR (Direct integration) Absolute->QNMR Yes

Decision matrix for selecting the optimal analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of the Method

This compound is a semi-volatile, non-polar molecule, making it highly amenable to gas-phase separation. The true power of GC-MS here lies in the bromine atom. Bromine exists naturally as two isotopes (


 and 

) in a nearly 1:1 ratio. Consequently, the molecular ion (

) will present a highly diagnostic doublet at m/z 222 and 224[1]. This isotopic signature allows for the unambiguous identification and quantification of the analyte even when co-eluting with complex reaction byproducts.
Step-by-Step Protocol
  • Reaction Quenching: Terminal alkynes can undergo copper-catalyzed Glaser homocoupling if exposed to oxygen[2]. Immediately quench an aliquot of the reaction mixture with 1M HCl to protonate and deactivate metal catalysts[3].

  • Liquid-Liquid Extraction: Extract the aqueous quenched mixture with a non-polar solvent such as MTBE or hexanes. The hydrophobic trimethylbenzene core ensures >99% partitioning into the organic layer[4].

  • Internal Standard Addition: To correct for injection volume variances and matrix-induced ion suppression, spike the organic layer with a known concentration of an internal standard (e.g., Chlorobenzene or a

    
    -labeled analog)[5].
    
  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Detection: MS in Selected Ion Monitoring (SIM) mode tracking m/z 222 and 224.

High-Performance Liquid Chromatography (HPLC-UV)

The Causality of the Method

If your reaction utilizes high-boiling point solvents (e.g., DMF, DMSO) or non-volatile polymeric catalysts, injecting the crude mixture into a GC will rapidly degrade the stationary phase. HPLC bypasses this issue. Furthermore, the extended


-conjugation from the aromatic ring through the ethynyl group provides a strong, distinct chromophore, allowing for highly sensitive UV detection at ~254 nm[4].
Step-by-Step Protocol
  • Sample Preparation: Dilute the crude reaction mixture 1:100 in the initial mobile phase (e.g., Acetonitrile/Water).

  • Filtration (Critical Step): Pass the diluted sample through a 0.22 µm PTFE syringe filter. This removes precipitated inorganic salts and transition metal catalysts that would otherwise foul the HPLC column frit.

  • Instrument Parameters:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 4.6 mm, 2.6 µm)[4].

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile.

    • Gradient: 40% B to 95% B over 8 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD at 254 nm.

Quantitative 1H NMR (qNMR)

The Causality of the Method

Chromatographic methods require a highly pure reference standard of this compound to construct a calibration curve. In early-stage reaction optimization, isolating this standard is often impractical. qNMR provides absolute quantification based on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[3]. The terminal alkyne proton is highly deshielded, typically appearing as a sharp, isolated singlet around 3.0–3.5 ppm, making it an ideal target for integration without overlap from the aliphatic methyls or aromatic protons.

G cluster_qnmr qNMR Workflow cluster_chrom Chromatography Workflow Sample Crude Sample AddIS1 Add Internal Standard (e.g., Mesitylene) Sample->AddIS1 Quench Quench & Extract (Liquid-Liquid) Sample->Quench Acquire Acquire 1H NMR (Long D1 > 5*T1) AddIS1->Acquire Integrate Integrate Alkyne C-H (~3.4 ppm) Acquire->Integrate Calibrate Run Calibration Curve (Pure Standard) Quench->Calibrate Detect Detect & Integrate (Peak Area) Calibrate->Detect

Workflow comparison between qNMR and chromatographic analysis.
Step-by-Step Protocol
  • Sample Preparation: Evaporate the reaction solvent from a known volume of the mixture under a stream of nitrogen.

  • Internal Standard Addition: Redissolve the residue in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Add a precisely weighed amount of an internal standard, such as 1,3,5-trimethoxybenzene or mesitylene[6].
  • NMR Acquisition (Critical Step): Terminal alkynes have notoriously long longitudinal relaxation times (

    
    ). If the relaxation delay (
    
    
    
    ) is too short, the signal will not fully recover between pulses, leading to severe under-quantification. Set
    
    
    seconds to ensure complete relaxation[6].
  • Data Processing: Manually phase and baseline-correct the spectrum. Integrate the internal standard peak and the alkyne C-H peak to calculate the exact molar yield[3].

Quantitative Data & Performance Comparison

To facilitate method selection, the performance metrics of the three techniques are summarized below.

Table 1: Methodological Comparison Overview

FeatureGC-MS (SIM)HPLC-UV1H qNMR
Primary Advantage Isotopic confirmation (Br)Handles non-volatile matricesNo pure standard required
Sample Prep Time Moderate (Extraction)Low (Dilute & Filter)Low (Solvent swap)
Run Time ~15 minutes~8 minutes~5 minutes (with proper

)
Calibration Required? YesYesNo (Uses Internal Standard)
Destructive? YesYesNo (Sample can be recovered)

Table 2: Sensitivity and Calibration Metrics (Chromatography)

MetricGC-MS (SIM Mode)HPLC-UV (254 nm)
Linear Dynamic Range


[4]
Limit of Detection (LOD)


Matrix Interference Low (High resolution)Moderate (Co-eluting UV absorbers)
Precision (RSD)


References

  • Semantic Scholar. "Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes." Semantic Scholar. Available at:[Link]

  • National Institutes of Health (NIH). "E-selective Semi-hydrogenation of Alkynes under Mild Conditions by a Diruthenium Hydride Complex." PMC. Available at: [Link]

  • SciSpace. "A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne." SciSpace. Available at: [Link]

  • ResearchGate. "A selective and highly sensitive high performance liquid chromatography with fluorescence derivatization approach based on Sonogashira coupling reaction for determination of ethinyl estradiol in river water samples." ResearchGate. Available at:[Link]

  • Google Patents. "Deuterium free, stable isotope labeled 2-phenylethylamine hallucinogens and/or stimulants, methods of their preparation and their use (WO2013014287A2)." Google Patents.

Sources

Safety Operating Guide

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (also known as 2-Bromo-4-ethynylmesitylene). It is designed for researchers and safety officers, prioritizing the mitigation of risks associated with terminal alkynes and halogenated aromatics.

Part 1: Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Classification: Halogenated Organic Waste (High BTU).

  • Primary Hazard: Terminal Alkyne Instability. This compound contains a terminal ethynyl group (–C≡CH), which can react with specific metals (Copper, Silver, Mercury) to form shock-sensitive metal acetylides.[1][2]

  • Critical Segregation: NEVER dispose of this chemical in waste containers known to contain heavy metal salts (specifically Copper(I) or Silver) or strong bases.

Property Specification
CAS Number 10532-58-8 (Generic for isomers) / Specific analog ref: 576-83-0 (Bromomesitylene core)
Physical State Solid (typically) or viscous liquid depending on purity/temp.[3]
RCRA Characteristics D001 (Ignitable), Halogenated (Must be incinerated).
Incompatible Materials Copper, Silver, Mercury, Strong Bases, Strong Oxidizers.[2]

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand the "Why" behind the protocols.

1. The Terminal Alkyne Risk (The "Bomb" in the Bottle) The ethynyl group at the 4-position is a terminal alkyne. While the mesitylene ring provides steric bulk that stabilizes the molecule, the terminal proton is acidic (


).
  • Mechanism of Danger: In the presence of bases or specific metal ions (Cu

    
    , Ag
    
    
    
    ), this proton is removed, forming a metal acetylide.[1][2]
  • Result: Metal acetylides are often dry-shock sensitive explosives.[1] If this waste dries out in a container with copper residues (common in "Click" chemistry or Sonogashira couplings), it creates an explosion hazard.

2. Halogenated Nature The bromine substituent mandates that this waste be treated as Halogenated .

  • Regulatory Impact: It cannot be mixed with non-halogenated solvents (like acetone/ethanol) for fuel blending. It must be sent for high-temperature incineration to prevent the formation of dioxins/furans.

Part 3: Pre-Disposal Stabilization Protocol

Before moving the container to the waste stream, perform this self-validating check.

Scenario A: Pure/Old Reagent

If the material is old or has signs of crystallization/discoloration:

  • Visual Inspection: Check for solid precipitates that look different from the bulk material.

  • Solvation: Do not dispose of as a dry solid if possible. Dissolve the compound in a compatible Halogenated Solvent (e.g., Dichloromethane or Chloroform) to desensitize it.

    • Target Concentration: < 10% wt/vol.[4]

Scenario B: Reaction Mixture (e.g., Sonogashira Coupling)

If the waste contains Copper (CuI) or Palladium catalysts:

  • Chelation (The "Kill" Step): You must sequester the metal ions before mixing with the alkyne waste.

    • Add an aqueous solution of EDTA or Ammonium Hydroxide to the reaction mixture.

    • Wash the organic layer with this chelating solution.

    • Validation: The aqueous layer should turn blue (if Cu is present), removing the metal from the organic alkyne phase.

Part 4: Step-by-Step Disposal Workflow

Disposal Path 1: Liquid Waste (Solutions)
  • Container: High-density polyethylene (HDPE) or glass amber bottle.

  • Labeling: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "this compound" and the solvent (e.g., "Dichloromethane").

  • Additives: If the solution is stored for long periods, add a stabilizer like BHT (Butylated hydroxytoluene) to prevent radical polymerization of the alkyne.

Disposal Path 2: Solid Waste (Contaminated Consumables)
  • Items: Syringes, silica gel, filter paper.

  • Procedure:

    • Place items in a double-bagged polyethylene bag or a dedicated solid waste bucket.

    • Evaporation: Allow volatile solvents to evaporate in a fume hood before sealing (if permitted by local EHS) to prevent bag over-pressurization.

    • Segregation: Ensure no copper wire or copper salts are present in the same solid waste bin.

Part 5: Visual Decision Matrix

The following diagram illustrates the logical flow for categorizing and treating the waste to ensure safety.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck IsReaction Is it a Reaction Mixture (w/ Metals)? StateCheck->IsReaction Liquid/Solution SolidSolvate Dissolve in DCM/Chloroform (Desensitize) StateCheck->SolidSolvate Pure Solid MetalCheck Contains Cu, Ag, or Pd? IsReaction->MetalCheck Yes FinalClass Classify: Halogenated Organic Waste IsReaction->FinalClass No (Pure Soln) Chelate CRITICAL STEP: Wash w/ aq. EDTA or NH4OH to remove metals MetalCheck->Chelate Yes (High Risk) MetalCheck->FinalClass No SepPhase Separate Organic Phase Chelate->SepPhase SepPhase->FinalClass SolidSolvate->FinalClass Labeling Label: 'Flammable', 'Toxic', 'Halogenated' FinalClass->Labeling Incineration Ship for Incineration Labeling->Incineration

Figure 1: Decision logic for segregating and treating alkyne-based halogenated waste to prevent metal acetylide formation.

Part 6: Regulatory Waste Stream Classification

When filling out your institution's waste manifest, use the following codes.

AuthorityCodeDescription
EPA (RCRA) D001 Ignitable Waste (Flash point < 60°C).[4]
EPA (RCRA) D003 Reactive (Only if potentially explosive metal acetylides are suspected). Note: Pure compound is usually not D003, but improper mixtures are.
EPA (RCRA) F002 Spent Halogenated Solvents (if dissolved in DCM/Chloroform).
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.

Part 7: Emergency Spill Response

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.

  • Containment:

    • Do NOT use metal dust pans or scoops. Use plastic/polypropylene tools.

    • Absorb liquid spills with Vermiculite or "Chem-Sorb" pads.

  • Decontamination: Wash the surface with a dilute soap solution. Do not use strong bases (like bleach/NaOH) which could deprotonate residual alkyne.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233400, 2-(Bromomethyl)-1,3,5-trimethylbenzene (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Temple University Environmental Health & Safety (2021). Halogenated Solvents in Laboratories: Waste Minimization and Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a specialized operational safety and logistical framework for handling 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene .[1][2]

Notice: As a specialized intermediate, specific toxicological data (LD50, Flash Point) for this exact isomer may be limited in public registries. This guide utilizes Structure-Activity Relationship (SAR) protocols, treating the compound with the combined precautions required for aryl bromides (toxicity/irritation) and terminal alkynes (reactivity/instability).

Part 1: Executive Safety Summary (Immediate Action Card)

Parameter Critical Status
Hazard Class Irritant / Reactive / Combustible
Primary Risks Explosive Acetylide Formation (contact with Cu/Ag/Hg), Polymerization (heat/light), Skin/Eye Damage .[1]
Storage -20°C , Inert Atmosphere (Argon/Nitrogen), Light-protected (Amber vial).
Incompatibility Heavy metals (Copper, Silver), Strong Bases, Oxidizers.
Signal Word DANGER (Treat as high-risk intermediate).

Part 2: Hazard Identification & Risk Assessment

Functional Group Analysis
  • Terminal Alkyne (-C≡CH): The ethynyl group at the 4-position is the critical safety concern. Terminal alkynes are thermodynamically unstable relative to their decomposition products. They pose a risk of exothermic polymerization if heated or exposed to radical initiators. Crucially, the acidic proton can react with heavy metals (Cu, Ag) to form shock-sensitive metal acetylides .[3]

  • Aryl Bromide (Ar-Br): Adds lipophilicity and potential for cumulative toxicity. Halogenated aromatics are often skin sensitizers and liver/kidney toxicants.

  • Trimethylbenzene Core (Mesitylene): Increases volatility and aspiration hazard.

PPE Selection Matrix

Rationale: The lipophilic nature of the trimethylbenzene core allows rapid skin absorption, while the alkyne moiety presents a reactivity hazard.

PPE Component Specification Scientific Rationale
Gloves (Primary) Nitrile (Double Layer) 0.11 mm (minimum). Standard nitrile provides adequate splash protection against aromatic hydrocarbons.
Gloves (Immersion) Viton® or Silver Shield® Required for procedures involving prolonged contact or use of chlorinated solvents (DCM/Chloroform).
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of irritating vapors or energetic decomposition.
Respiratory P100/OV Cartridge If working outside a fume hood (not recommended), use a full-face respirator with Organic Vapor cartridges.[1]
Body Defense Flame-Resistant Lab Coat Standard cotton coats are insufficient if the alkyne polymerizes exothermically or flashes.

Part 3: Operational Handling Protocol

Workflow Logic: The "Inert-Cold-Dark" Triad

The stability of this compound relies on preventing oxidative degradation (Glaser coupling) and thermal polymerization.[3]

HandlingWorkflow cluster_warning CRITICAL CONTROL POINTS Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Argon, Amber) Receipt->Storage Immediate Aliquot Aliquoting (Glovebox or Schlenk Line) Storage->Aliquot Warm to RT Reaction Reaction Setup (Avoid Cu/Ag contact) Aliquot->Reaction Inert Transfer Quench Quench & Disposal (High Temp Incineration) Reaction->Quench Controlled

Figure 1: Operational workflow emphasizing the "Inert-Cold-Dark" chain of custody to prevent degradation.

Step-by-Step Handling Procedure

1. Thawing and Opening

  • Protocol: Remove the vial from the freezer (-20°C) and allow it to equilibrate to room temperature inside a desiccator or under a flow of nitrogen before opening .

  • Why? Opening a cold vial introduces atmospheric moisture, which condenses and accelerates hydrolytic decomposition or interferes with subsequent anhydrous cross-coupling reactions (e.g., Sonogashira).

2. Aliquoting & Transfer

  • Protocol: Handle exclusively in a fume hood or glovebox. Use glass or stainless steel spatulas/syringes.

  • Restriction: NEVER use copper or brass fittings/spatulas. Trace copper oxides can catalyze the formation of copper acetylides, which are explosive when dry.

  • Solvent Compatibility: Dissolve in anhydrous THF, Toluene, or DCM. Avoid protic solvents (Methanol/Water) unless the specific reaction dictates otherwise.

3. Reaction Monitoring

  • Observation: If the compound turns from a clear/pale yellow oil/solid to a dark brown/black tar, polymerization has occurred . Discard immediately as hazardous waste; do not attempt to purify by distillation (explosion risk).

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • Suppress: Eliminate ignition sources.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels (combustible) or sawdust (oxidizable).

  • Decontaminate: Clean surface with a dilute soap solution, followed by an ethanol wipe.

Disposal & Decontamination[1][4]
  • Waste Stream: Segregate as "Halogenated Organic Waste" .

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to manage HBr formation.[1]

  • Prohibited: Do not dispose of down the drain. The trimethylbenzene core is toxic to aquatic life with long-lasting effects.[4][5][6][7][8]

Part 5: Decision Logic for PPE (Graphviz)

PPELogic cluster_handling Handling Modifiers Start Handling this compound Scale Scale of Operation? Start->Scale Small < 1 gram Scale->Small Large > 1 gram Scale->Large Hood Standard Fume Hood Nitrile Gloves (Double) Small->Hood Standard Risk Blast Blast Shield Required FR Lab Coat + Face Shield Large->Blast Explosion Risk (Polymerization) Metal Metal Catalyst Present? (Cu, Pd, Ag) Hood->Metal Blast->Metal Inert Strict Inert Atmosphere (Schlenk/Glovebox) Metal->Inert Yes (High Risk)

Figure 2: Risk-based decision matrix for selecting engineering controls and PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Mesityl Bromide (Parent Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Hazards of Organic Alkynes. Retrieved from [Link]

  • Organic Syntheses. Handling of Terminal Acetylenes and Prevention of Acetylide Formation. Org. Synth. Coll. Vol. 8. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.